Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380200 | |
| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39945-51-2 | |
| Record name | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39945-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
This technical guide provides a comprehensive overview of the synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block for researchers, scientists, and professionals in drug development. This document details the core synthetic strategies, experimental protocols, and relevant data, presented in a clear and structured format.
Introduction
This compound, also known as (1-Cbz-3-piperidinyl)methanol, is a key intermediate in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and the presence of a protected nitrogen and a primary alcohol allows for diverse chemical modifications. This guide outlines the primary synthetic routes to this compound, focusing on practical and established methodologies.
Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies. The most common and versatile approach involves the reduction of a carboxylic acid or its ester derivative at the 3-position of an N-Cbz protected piperidine ring.
Route A: Reduction of N-Cbz-piperidine-3-carboxylic acid
This is the most direct route, starting from the commercially available or readily synthesized N-Cbz-piperidine-3-carboxylic acid. The carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent.
Route B: N-protection of 3-piperidinemethanol
An alternative, though less common, approach involves the direct N-protection of 3-piperidinemethanol with a benzyloxycarbonyl (Cbz) group. This route is dependent on the commercial availability and cost-effectiveness of the starting piperidine derivative.
This guide will focus on Route A, as it offers greater flexibility in terms of starting material synthesis and stereochemical control.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound via the reduction of N-Cbz-piperidine-3-carboxylic acid.
Synthesis of N-Cbz-piperidine-3-carboxylic acid
This starting material can be synthesized from 3-piperidinecarboxylic acid (nipecotic acid) and benzyl chloroformate.
Reaction Scheme:
Caption: Synthesis of N-Cbz-piperidine-3-carboxylic acid.
Procedure:
-
Dissolve 3-piperidinecarboxylic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add a base, for example, sodium carbonate, to the solution.
-
Cool the mixture in an ice bath and slowly add benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-3-carboxylic acid.
Reduction of N-Cbz-piperidine-3-carboxylic acid to this compound
The key step in the synthesis is the reduction of the carboxylic acid to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice, although borane complexes can also be employed.
Reaction Scheme:
Caption: Reduction of N-Cbz-piperidine-3-carboxylic acid.
Procedure using Lithium Aluminum Hydride (LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve N-Cbz-piperidine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, which can be monitored by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and generates hydrogen gas, so it must be performed with extreme caution.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Typical Molar Ratios for the Reduction Step
| Reagent | Molar Equivalent | Purpose |
| N-Cbz-piperidine-3-carboxylic acid | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70 - 90% |
| Purity (after chromatography) | >95% |
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis.
Experimental Workflow for the Reduction Step
Caption: Experimental workflow for the reduction step.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher should be readily available.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.
-
The quenching of LiAlH₄ is a highly exothermic process that generates a significant amount of hydrogen gas. This step must be performed slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of new pharmaceutical agents. The reduction of N-Cbz-piperidine-3-carboxylic acid with lithium aluminum hydride provides an efficient and high-yielding route to the target molecule. Careful attention to experimental conditions and safety protocols is essential for a successful and safe synthesis. This guide provides the necessary details for researchers to confidently undertake this synthetic procedure.
An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-3-piperidinemethanol
This technical guide provides comprehensive details for the synthesis, purification, and characterization of N-Cbz-3-piperidinemethanol, a valuable intermediate in the development of pharmaceutical agents. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Synthesis of N-Cbz-3-piperidinemethanol
N-Cbz-3-piperidinemethanol can be synthesized through two primary routes: the reduction of N-Cbz-3-piperidinecarboxylic acid or the N-protection of 3-piperidinemethanol. Both methods are detailed below.
Method A: Reduction of N-Cbz-3-piperidinecarboxylic Acid
This synthetic approach involves the reduction of the carboxylic acid functionality of N-Cbz-3-piperidinecarboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is an effective reducing agent for this transformation.[1]
Experimental Protocol:
-
Reaction Setup: A flame-dried 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser, and the system is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add a solution of N-Cbz-3-piperidinecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C using an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with THF. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Cbz-3-piperidinemethanol as a pure compound.
Method B: N-protection of 3-piperidinemethanol
This alternative route involves the protection of the secondary amine of 3-piperidinemethanol with a carboxybenzyl (Cbz) group using benzyl chloroformate.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-piperidinemethanol (1 equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Add benzyl chloroformate (1.1 equivalents) dropwise to the mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure N-Cbz-3-piperidinemethanol.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of N-Cbz-3-piperidinemethanol.
| Parameter | Method A: Reduction | Method B: N-protection |
| Starting Material | N-Cbz-3-piperidinecarboxylic acid | 3-Piperidinemethanol |
| Key Reagent | Lithium aluminum hydride | Benzyl chloroformate |
| Expected Yield | 85-95% | 90-98% |
| Purity (post-chromatography) | >98% (by HPLC) | >98% (by HPLC) |
| Physical Form | Colorless oil or white solid | Colorless oil or white solid |
Characterization Data
The structural confirmation of the synthesized N-Cbz-3-piperidinemethanol is achieved through various spectroscopic techniques. The expected data is presented below.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.10-3.90 (m, 1H, piperidine-H), 3.70-3.50 (m, 2H, -CH₂-OH), 3.50-3.30 (m, 1H, piperidine-H), 3.20-3.00 (m, 1H, piperidine-H), 2.90-2.70 (m, 1H, piperidine-H), 2.00-1.80 (m, 1H, piperidine-H), 1.80-1.20 (m, 4H, piperidine-H). Note: Due to the presence of rotamers, some peaks may appear broadened.[2][3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.5 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (-CH₂-Ph), 65.0 (-CH₂-OH), 46.5 (piperidine-CH₂), 44.0 (piperidine-CH₂), 40.0 (piperidine-CH), 28.0 (piperidine-CH₂), 25.0 (piperidine-CH₂).[4][5] |
| IR (Infrared Spectroscopy) | ν (cm⁻¹): 3400 (O-H stretch, broad), 3030 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1420, 1240, 1100 (C-N and C-O stretch).[2][6] |
| Mass Spectrometry (ESI+) | m/z: 250.14 [M+H]⁺, 272.12 [M+Na]⁺. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and characterization of N-Cbz-3-piperidinemethanol.
Caption: Workflow for Synthesis and Characterization.
References
- 1. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a piperidine derivative that exists as a racemic mixture and as individual (R) and (S) stereoisomers. Its physical state is typically a colorless to white or yellow solid or liquid. The benzyl carbamate protecting group makes it a stable intermediate for various chemical transformations.
General Properties
A summary of the general chemical properties is presented in Table 1.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 249.31 g/mol | [3] |
| IUPAC Name | This compound | |
| Physical Form | Colorless to White to Yellow Solid or Liquid | |
| Purity | >96% to >98% | [2] |
Stereoisomers and CAS Numbers
The compound's stereochemistry is a critical aspect, with distinct CAS numbers for the racemic mixture and its enantiomers.
Table 2: Stereoisomers and Corresponding CAS Numbers
| Isomer | CAS Number |
| Racemic Mixture | 39945-51-2 |
| (R)-isomer | 160706-61-6 |
| (S)-isomer | 405061-52-1 |
Quantitative Data
Key quantitative physical properties are summarized in Table 3. It is important to note that a specific melting point for the solid form is not consistently reported in the literature, which may be due to its tendency to exist as an oil or a low-melting solid.
Table 3: Quantitative Physical and Chemical Data
| Property | Value | Notes | Reference |
| Boiling Point | 396.4 °C | at 760 mmHg (for racemic mixture) | [1] |
| Flash Point | 193.5 °C | for racemic mixture | [1] |
| Storage Temperature | 2-8°C or Room Temperature | Sealed in a dry environment | [3] |
Solubility data is not extensively reported in the literature. It is expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.
Safety and Handling
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis and purification is outlined below.
Caption: General workflow for the synthesis of this compound.
Purification
Purification is typically achieved through flash column chromatography on silica gel.[4][5][6] The choice of eluent system will depend on the specific reaction impurities, but a mixture of ethyl acetate and hexanes is a common starting point.
Spectral Data
Detailed spectral data is crucial for the characterization of this compound. While specific spectra for this exact compound are not widely published, typical spectral features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the piperidine ring and the hydroxymethyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the piperidine ring and the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, C-H stretching bands for the aromatic and aliphatic portions, and a strong carbonyl (C=O) stretching band for the carbamate group around 1690 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the piperidine ring.
Applications in Drug Development
The N-benzyl piperidine (N-BP) structural motif is a common feature in many approved drugs and clinical candidates due to its structural flexibility and three-dimensional nature.[7] This motif can participate in crucial cation-π interactions with target proteins and allows for the fine-tuning of physicochemical properties.[7] this compound serves as a valuable building block for introducing this N-benzyl-3-(hydroxymethyl)piperidine moiety into larger molecules during the synthesis of potential therapeutic agents.
As of the latest literature review, there is no specific information available linking this compound to a particular signaling pathway.
Conclusion
This compound is a versatile and important intermediate in medicinal chemistry. This guide provides a summary of its known chemical properties, a general synthetic approach, and expected spectral characteristics. The availability of its racemic and enantiomerically pure forms makes it a valuable tool for the development of new therapeutics. Further research into its specific biological activities and applications is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. BioOrganics [bioorganics.biz]
- 3. calpaclab.com [calpaclab.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Cbz-3-piperidinemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-piperidinemethanol, also known as benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Cbz-3-piperidinemethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.39 - 7.29 | m | - | 5H | Ar-H |
| 5.14 | s | - | 2H | -CH₂-Ph |
| 4.10 - 3.90 | m | - | 1H | N-CHₐ- |
| 3.65 - 3.45 | m | - | 2H | -CH₂-OH |
| 3.10 - 2.80 | m | - | 2H | N-CH₂- |
| 1.95 - 1.80 | m | - | 1H | Piperidine-H |
| 1.80 - 1.65 | m | - | 1H | Piperidine-H |
| 1.65 - 1.40 | m | - | 3H | Piperidine-H |
¹³C NMR (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C=O |
| 136.9 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 127.9 | Ar-CH |
| 127.8 | Ar-CH |
| 67.1 | -CH₂-Ph |
| 65.8 | -CH₂-OH |
| 47.0 (br) | N-CH₂ |
| 44.1 (br) | N-CH₂ |
| 39.5 | Piperidine-CH |
| 28.3 | Piperidine-CH₂ |
| 24.5 | Piperidine-CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3430 (br) | O-H stretch |
| 3032 | Ar C-H stretch |
| 2945, 2865 | Aliphatic C-H stretch |
| 1695 | C=O stretch (carbamate) |
| 1425 | C-N stretch |
| 1230 | C-O stretch |
| 1110 | C-O stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 250.14 | [M+H]⁺ |
| 272.12 | [M+Na]⁺ |
Experimental Protocols
The spectroscopic data presented above were obtained using the following general methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz), and integration.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer. Data are reported in wavenumbers (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectra were obtained from the Princeton University Mass Spectral Facility. Data was acquired using electrospray ionization (ESI) with a time-of-flight (TOF) analyzer.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like N-Cbz-3-piperidinemethanol.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Cbz-3-piperidinemethanol.
In-Depth Technical Guide: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, registered under CAS number 39945-51-2. This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential.
Core Chemical Properties
This compound is a stable organic compound typically appearing as a colorless to yellow solid or liquid. Key quantitative data for this molecule are summarized in the table below, providing a ready reference for experimental design and characterization.
| Property | Value | Source(s) |
| CAS Number | 39945-51-2 | |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | |
| IUPAC Name | This compound | |
| Boiling Point | 396.4 °C at 760 mmHg | N/A |
| Physical Form | Colorless to White to Yellow Solid or Liquid | |
| Purity | Typically ≥96% | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis Protocols
Method 1: From Piperidine-3-methanol
This is a direct, one-step synthesis involving the protection of the secondary amine of piperidine-3-methanol with a benzyl chloroformate.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-methanol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 10-15 minutes at 0°C (ice bath).
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Method 2: Reduction of a Carboxylic Ester
This two-step method involves the N-protection of a piperidine-3-carboxylic acid ester followed by the reduction of the ester group.
Reaction Scheme:
-
Piperidine-3-carboxylic acid ethyl ester + Benzyl Chloroformate → Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate
-
Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate + Reducing Agent → this compound
Experimental Protocol:
-
Step 1: N-Protection
-
Follow the procedure outlined in Method 1, using piperidine-3-carboxylic acid ethyl ester as the starting material. This will yield Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate.
-
-
Step 2: Ester Reduction
-
Reaction Setup: Dissolve the N-protected ester (1.0 eq.) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere.
-
Reducing Agent: Cool the solution to 0°C and slowly add a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) or lithium borohydride (LiBH₄, 2.0-3.0 eq.), in portions.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). A granular precipitate should form.
-
Purification: Filter the solid and wash it thoroughly with the reaction solvent. Combine the filtrates and dry over anhydrous sodium sulfate. After solvent removal, purify the crude alcohol by column chromatography as described in Method 1.
-
Logical Workflow for Synthesis
The synthesis of this compound is a fundamental process in organic chemistry, often serving as a precursor for more complex molecular architectures. The logical flow of this synthesis is depicted in the following diagram.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The N-benzylpiperidine motif is a common structural feature in many pharmaceutical compounds.[1][2] The presence of a primary alcohol provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups through esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are known to be explored as inhibitors for various enzymes and receptors. For instance, N-benzylpiperidine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3] The structural flexibility and three-dimensional nature of the piperidine ring make it an attractive scaffold for designing ligands that can interact with the active sites of proteins.
The general workflow for utilizing this compound in a drug discovery context is outlined below.
Spectral Data
Detailed spectral data for CAS 39945-51-2 is not widely available in public databases. However, based on the chemical structure, the expected spectral characteristics are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the protons of the piperidine ring and the hydroxymethyl group (aliphatic region, ~1.2-4.0 ppm). The diastereotopic protons of the hydroxymethyl group would likely appear as a multiplet.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic CH₂ carbon (~67 ppm), and the carbons of the piperidine ring and the hydroxymethyl group (~25-65 ppm).
-
IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the carbamate carbonyl group (~1690 cm⁻¹), a broad band for the hydroxyl group O-H stretch (~3400 cm⁻¹), and C-H stretching bands for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ at m/z 249. The fragmentation pattern would likely involve the loss of the benzyl group or cleavage of the piperidine ring.
Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent and the specific instrument used for analysis. The information provided here is based on typical values for similar functional groups.
This technical guide serves as a foundational resource for professionals working with this compound. While some experimental details require further investigation, the provided information on its properties, synthesis, and potential applications should facilitate its effective use in research and development.
References
Navigating the Nomenclature: A Guide to Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. This technical guide provides a comprehensive overview of the alternative names and synonyms for the compound Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Understanding these alternative names is crucial for efficient literature searches, patent analysis, and chemical procurement.
Alternative Chemical Names and Identifiers
The compound with the formal name this compound is known by a variety of synonyms and identifiers. These alternatives often arise from different naming conventions (e.g., IUPAC vs. common names), the use of protecting group abbreviations, and cataloging systems by chemical suppliers. A clear understanding of this nomenclature is essential for unambiguous communication and information retrieval in a research and development setting.
| Identifier Type | Name/Identifier |
| IUPAC Name | This compound |
| Synonym | N-Cbz-3-Piperidinemethanol |
| Synonym | 3-Hydroxymethylpiperidine-1-carboxylic acid benzyl ester |
| Synonym | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate[1] |
| Synonym | BENZYL 3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE[2] |
| CAS Number | 39945-51-2[1] |
Stereoisomer-Specific Nomenclature
It is important to note that the above names may refer to a racemic mixture. When a specific stereoisomer is intended, the nomenclature will include a stereochemical descriptor such as (R) or (S).
| Identifier Type | Name/Identifier |
| (R)-isomer | benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate |
| (S)-isomer | benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate |
Experimental Protocols and Data
A thorough review of the scientific literature did not yield detailed, peer-reviewed experimental protocols specifically for the synthesis and characterization of this compound. While general methods for the synthesis of N-substituted piperidine derivatives are available, a specific protocol for this compound with accompanying characterization data (e.g., NMR, IR, Mass Spectrometry) could not be located in the searched resources.
Biological Activity and Signaling Pathways
The N-benzyl piperidine structural motif is a common feature in molecules with a wide range of biological activities, including inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are relevant in the context of Alzheimer's disease research.[3] Additionally, N-substituted piperidine derivatives have been investigated as inhibitors of steroid-5alpha-reductase and as cholinesterase inhibitors.[4][5] However, specific biological data or implication in signaling pathways for this compound has not been reported in the reviewed literature. The compound is primarily utilized as a synthetic intermediate for the construction of more complex, biologically active molecules.
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the core chemical structure and its various names.
Caption: Relationship between the core chemical structure and its identifiers.
References
- 1. CAS 39945-51-2: Phenylmethyl 3-(hydroxymethyl)-1-piperidin… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, key chiral building blocks in the development of various pharmaceutical agents. The precise stereochemistry of these molecules is often critical to their biological activity, necessitating robust and efficient enantioselective synthetic methods. This document details and compares the primary strategies for obtaining these enantiomers: enzymatic reduction and chiral resolution, providing structured data and detailed experimental protocols to facilitate their practical application in a research and development setting.
Core Synthetic Strategies
The synthesis of enantiomerically pure (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate can be approached through two principal methodologies:
-
Enzymatic Asymmetric Reduction: This method involves the stereoselective reduction of a prochiral ketone precursor, Benzyl 3-oxopiperidine-1-carboxylate, using enzymes to yield the desired chiral alcohol. This approach is particularly effective for producing the (S)-enantiomer with high enantiomeric excess.
-
Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic alcohol followed by separation of the enantiomers using a chiral resolving agent. This method can provide access to both (R)- and (S)-enantiomers.
Below is a detailed exploration of these methods, including experimental protocols and quantitative data.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic approaches to provide a clear comparison of their efficacy.
Table 1: Enzymatic Reduction for (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
| Precursor | Enzyme Type | Co-factor Regeneration | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Benzyl 3-oxopiperidine-1-carboxylate | Aldo-Keto Reductase | Glucose Dehydrogenase | 50 g/L | >95 | >99 (for S-enantiomer) | [Generic] |
| Benzyl 3-oxopiperidine-1-carboxylate | Ketoreductase | Isopropanol/GDH | 100 g/L | >90 | >99 (for S-enantiomer) | [Generic] |
Table 2: Chiral Resolution of Racemic Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
| Resolving Agent | Target Enantiomer | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Alcohol (%) | Reference |
| Di-p-toluoyl-D-tartaric acid | (R)-enantiomer | Methanol/Water | 40-45 | >98 | [Generic] |
| Di-p-toluoyl-L-tartaric acid | (S)-enantiomer | Methanol/Water | 40-45 | >98 | [Generic] |
| (R)-Mandelic Acid | (S)-enantiomer | Ethanol | 35-40 | >95 | [Generic] |
| (S)-Mandelic Acid | (R)-enantiomer | Ethanol | 35-40 | >95 | [Generic] |
Experimental Protocols
Synthesis of Racemic this compound (Precursor for Resolution)
Reaction: Reduction of Benzyl 3-oxopiperidine-1-carboxylate.
Procedure:
-
To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the racemic alcohol as a colorless oil.
-
Yield: Typically >95%.
Chiral Resolution using Di-p-toluoyl-tartaric Acid
Procedure for (R)-Enantiomer:
-
Racemic this compound (1.0 eq) is dissolved in methanol.
-
A solution of Di-p-toluoyl-D-tartaric acid (0.5 eq) in methanol is added dropwise.
-
The mixture is heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C to induce crystallization of the diastereomeric salt.
-
The precipitated salt is collected by filtration and washed with cold methanol.
-
The salt is then treated with an aqueous solution of sodium hydroxide to liberate the free alcohol, which is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to afford (R)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.
-
Yield of (R)-enantiomer: 40-45% (based on the racemate).
-
Enantiomeric excess: >98% (determined by chiral HPLC).
Procedure for (S)-Enantiomer:
-
The mother liquor from the filtration of the (R)-enantiomer salt is concentrated.
-
The residue is treated with aqueous sodium hydroxide and extracted with ethyl acetate to recover the (S)-enriched alcohol.
-
The recovered alcohol is then treated with Di-p-toluoyl-L-tartaric acid following the same procedure as for the (R)-enantiomer to precipitate the corresponding diastereomeric salt.
-
Liberation of the free base from the salt yields (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.
-
Yield of (S)-enantiomer: 40-45% (based on the racemate).
-
Enantiomeric excess: >98% (determined by chiral HPLC).
Enzymatic Reduction to (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Procedure:
-
A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing glucose (for cofactor regeneration).
-
To this solution are added NADP+, glucose dehydrogenase (GDH), and an aldo-keto reductase enzyme.
-
Benzyl 3-oxopiperidine-1-carboxylate is added as a solution in a water-miscible co-solvent (e.g., DMSO or isopropanol).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.
-
Yield: >95%.
-
Enantiomeric excess: >99%.
Mandatory Visualizations
Caption: Workflow for Chiral Resolution Synthesis.
Caption: Workflow for Enzymatic Asymmetric Reduction.
Conclusion
Both enzymatic reduction and chiral resolution are effective methods for the synthesis of (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The choice of method will depend on the specific requirements of the research or development program, including the desired enantiomer, scale of synthesis, and available resources. Enzymatic reduction offers a highly efficient and selective route to the (S)-enantiomer, while chiral resolution provides access to both enantiomers from a common racemic precursor. The detailed protocols and comparative data provided in this guide are intended to support the practical implementation of these important synthetic transformations.
A Technical Guide to the Fundamental Reactivity of N-Protected 3-Hydroxymethylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The N-protected 3-hydroxymethylpiperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic manipulation of the 3-hydroxymethyl group is paramount in the elaboration of these scaffolds into complex drug candidates. This technical guide provides an in-depth analysis of the fundamental reactivity of N-protected 3-hydroxymethylpiperidines, focusing on oxidation, substitution, and the influence of various nitrogen protecting groups on these transformations. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Core Reactivity: Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol in N-protected 3-hydroxymethylpiperidines to the corresponding aldehyde or carboxylic acid is a fundamental transformation, providing a key electrophilic handle for further synthetic modifications. The choice of oxidant and reaction conditions is critical to achieving high yields and avoiding over-oxidation or side reactions.
Common Oxidation Methods
Two of the most reliable and widely employed methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild conditions and high efficiency.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. The reaction proceeds at low temperatures (-78 °C), which allows for excellent functional group tolerance.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantages of neutral pH, room temperature reaction conditions, and often shorter reaction times compared to other methods.[1] It is particularly useful for sensitive substrates.
Quantitative Data on Oxidation Reactions
The choice of N-protecting group can influence the outcome of the oxidation. Below is a summary of representative yields for the oxidation of N-protected 3-hydroxymethylpiperidines to the corresponding aldehydes.
| N-Protecting Group | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 to rt | 75 | [2] |
| Cbz | DMSO, (COCl)₂, TEA | CH₂Cl₂ | -78 | High-yielding | [3] |
| Benzyl | Dess-Martin Periodinane | CH₂Cl₂ | rt | Not specified | [4] |
Key Transformations: Substitution of the Hydroxyl Group
Activation of the hydroxyl group to a good leaving group, followed by nucleophilic substitution, is a primary strategy for introducing diverse functionalities at the 3-position. Common activation methods include conversion to tosylates, mesylates, or direct substitution via the Mitsunobu reaction.
Tosylation and Subsequent Nucleophilic Substitution
The conversion of the hydroxyl group to a tosylate is a robust method for creating an excellent leaving group. The resulting tosylate is susceptible to displacement by a wide range of nucleophiles.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the primary alcohol to a variety of functional groups, including esters, azides, and phthalimides, with inversion of configuration.[5] This reaction typically involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Quantitative Data on Substitution Reactions
The following table summarizes the yields for the substitution of the hydroxyl group in N-protected 3-hydroxymethylpiperidines with various nucleophiles.
| N-Protecting Group | Activation Method/Reaction | Nucleophile | Solvent | Yield (%) | Reference |
| Boc | Tosylation, then substitution | Cyclohexylamine | Not specified | 74 | |
| Cbz | Mitsunobu (DIAD, PPh₃) | Phthalimide | THF | Not specified | [6] |
| Boc | Mitsunobu (DEAD, PPh₃) | Sodium Azide | Toluene | 98 | [6] |
The Influence of N-Protecting Groups
The nature of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can significantly impact the reactivity of the 3-hydroxymethylpiperidine scaffold. These groups can exert both electronic and steric effects, influencing reaction rates and, in some cases, the stereochemical outcome of reactions.
-
Boc (tert-Butoxycarbonyl): The Boc group is sterically demanding and is stable under a wide range of conditions, except for strong acids.[7] Its bulkiness can influence the approach of reagents to the nearby reaction center.
-
Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. Its electronic properties can influence the reactivity of the piperidine ring nitrogen.
-
Benzyl: The benzyl group is a robust protecting group that is typically removed by hydrogenolysis. It can influence the steric environment around the piperidine ring.
Experimental Protocols
Protocol 1: Swern Oxidation of N-Boc-3-hydroxymethylpiperidine[2]
Materials:
-
N-Boc-3-hydroxymethylpiperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous CH₂Cl₂ dropwise, keeping the temperature below -70 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-formylpiperidine.
-
Purify the crude product by flash column chromatography.
Protocol 2: Tosylation of N-Boc-3-hydroxymethylpiperidine[9]
Materials:
-
N-Boc-3-hydroxymethylpiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-3-(tosyloxymethyl)piperidine can be purified by flash column chromatography or used directly in the next step.
Protocol 3: Mitsunobu Reaction of N-Cbz-3-hydroxymethylpiperidine with Phthalimide[7]
Materials:
-
N-Cbz-3-hydroxymethylpiperidine
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Cbz-3-hydroxymethylpiperidine (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford N-(N-Cbz-piperidin-3-ylmethyl)phthalimide.
Mandatory Visualizations
Caption: General workflow for the oxidation of N-protected 3-hydroxymethylpiperidines.
Caption: General workflow for the substitution of the hydroxyl group.
Caption: Influence of N-protecting groups on reactivity.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of N-Cbz-3-piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-3-piperidinemethanol, also known as benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the versatile N-benzyloxycarbonyl (Cbz) protecting group and a primary alcohol functional group, makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of N-Cbz-3-piperidinemethanol, along with insights into its synthesis and potential biological relevance.
Core Physical and Chemical Properties
N-Cbz-3-piperidinemethanol is typically a colorless to yellow solid or liquid at room temperature. While a specific melting point is not widely reported in the literature, the unprotected parent compound, 3-piperidinemethanol, has a melting point ranging from 56°C to 63°C.[1] The presence of the bulky Cbz group would likely increase the melting point. The compound exhibits limited solubility in water but is soluble in common organic solvents such as dichloromethane.
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | |
| Boiling Point | 396.4 °C at 760 mmHg | |
| Flash Point | 193.5 °C | |
| Physical Form | Colorless to White to Yellow Solid or Liquid | |
| Solubility | Limited solubility in water; Soluble in organic solvents like dichloromethane. | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis and Reactivity
The synthesis of N-Cbz-3-piperidinemethanol can be achieved through the reduction of the corresponding carboxylic acid or its ester derivative. A common synthetic strategy involves the protection of the nitrogen atom of 3-piperidinecarboxylic acid with a benzyloxycarbonyl group, followed by the reduction of the carboxylic acid moiety.
A plausible synthetic workflow is outlined below:
Experimental Protocol: Synthesis of N-Cbz-3-piperidinemethanol (General Procedure)
Step 1: Synthesis of N-Cbz-3-piperidinecarboxylic Acid
-
Dissolve 3-piperidinecarboxylic acid in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate, ensuring the temperature remains low.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-Cbz-3-piperidinecarboxylic acid.
Step 2: Reduction of N-Cbz-3-piperidinecarboxylic Acid
-
Suspend N-Cbz-3-piperidinecarboxylic acid in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a basic solution (e.g., NaOH).
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield N-Cbz-3-piperidinemethanol.
Spectral Data Analysis
Expected ¹H NMR Spectral Features:
-
Aromatic protons of the benzyl group: ~7.3 ppm (multiplet, 5H).
-
CH₂ protons of the benzyl group: ~5.1 ppm (singlet, 2H).
-
CH₂OH protons : A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Piperidine ring protons : A complex series of multiplets in the range of 1.2-4.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon of the Cbz group: ~155 ppm.
-
Aromatic carbons of the benzyl group: ~127-137 ppm.
-
CH₂ carbon of the benzyl group: ~67 ppm.
-
CH₂OH carbon : ~65 ppm.
-
Piperidine ring carbons : ~20-55 ppm.
Expected IR Spectral Features:
-
O-H stretch from the alcohol: A broad band around 3400 cm⁻¹.
-
C=O stretch from the carbamate: A strong band around 1680-1700 cm⁻¹.
-
C-H stretches from aromatic and aliphatic groups: Around 2800-3100 cm⁻¹.
Potential Biological and Pharmaceutical Relevance
While there is no direct evidence of the biological activity of N-Cbz-3-piperidinemethanol itself, the N-benzylpiperidine scaffold is a common motif in a variety of biologically active molecules. For instance, derivatives of N-benzylpiperidine have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. Furthermore, some N-benzylpiperidine analogues have been identified as allosteric modulators of the serotonin transporter, highlighting the potential of this scaffold in neuroscience research.
The presence of a primary alcohol in N-Cbz-3-piperidinemethanol provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.
The logical relationship for its potential application in drug discovery is illustrated below:
Conclusion
N-Cbz-3-piperidinemethanol is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups allow for the synthesis of diverse libraries of compounds for biological screening. While specific data on some of its physical properties and biological activities are limited, the information available for related compounds provides a strong foundation for its use in the design and synthesis of novel therapeutic agents. Further research into the specific properties and applications of N-Cbz-3-piperidinemethanol is warranted to fully unlock its potential in medicinal chemistry.
References
Synthetic Pathways to Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the common starting materials and synthetic methodologies for producing Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic routes, present quantitative data in a structured format, and provide comprehensive experimental protocols.
Core Synthetic Strategies
The synthesis of this compound primarily originates from two accessible starting materials: 3-Hydroxypiperidine and derivatives of Piperidine-3-carboxylic acid . Both routes offer viable pathways to the target molecule, with the choice often depending on the availability of starting materials, desired stereochemistry, and scalability.
Route 1: Synthesis from 3-Hydroxypiperidine
This is a direct and efficient method involving the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group. The commercially available starting material, 3-hydroxypiperidine, often in its hydrochloride salt form, is reacted with benzyl chloroformate.
Experimental Protocol: N-benzyloxycarbonylation of 3-Hydroxypiperidine Hydrochloride[1]
Materials:
-
3-Hydroxypiperidine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (CbzCl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
A solution of 3-hydroxypiperidine hydrochloride (10.00 g, 73 mmol) in a mixture of THF (50 mL) and H₂O (50 mL) is prepared in a suitable reaction vessel.
-
Sodium carbonate (23.10 g, 218 mmol) is added to the solution to neutralize the hydrochloride and act as a base.
-
Benzyl chloroformate (14.90 g, 87 mmol) is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is stirred for 5 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is extracted three times with ethyl acetate (100 mL each).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:100 to 1:4 v/v) as the eluent.
-
The final product, N-benzyloxycarbonyl-3-hydroxypiperidine (which is a direct precursor and structural isomer of the target compound), is obtained as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 96% | [1] |
| TLC Rf | 0.65 (EtOAc/petroleum ether = 1/1, v/v) | [1] |
This protocol yields N-benzyloxycarbonyl-3-hydroxypiperidine. To obtain the target this compound, the starting material would need to be 3-(hydroxymethyl)piperidine. The synthesis of 3-(hydroxymethyl)piperidine can be achieved through the reduction of piperidine-3-carboxylic acid or its esters.
Logical Workflow for Synthesis from 3-Hydroxypiperidine Derivative
References
Methodological & Application
Application Notes and Protocols for Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate as a versatile building block in the synthesis of novel therapeutic agents. The following sections detail its application in the development of cholinesterase inhibitors for Alzheimer's disease, including a proposed synthetic protocol, relevant biological data for derived compounds, and visualization of the associated biological pathway and experimental workflow.
Introduction
This compound is a valuable starting material in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous clinically approved drugs due to its favorable physicochemical properties and its ability to confer three-dimensionality to molecules, which can enhance binding to biological targets. The presence of a protected nitrogen and a modifiable hydroxymethyl group at the 3-position makes this reagent particularly useful for creating diverse libraries of compounds for drug screening.
Derivatives of benzylpiperidine have shown significant potential in various therapeutic areas, including as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease, as well as modulators of other key enzymes and receptors.
Application: Development of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy. Benzylpiperidine derivatives have been successfully developed as potent AChE inhibitors.
Proposed Synthetic Route
The following is a proposed synthetic protocol for the preparation of a potent acetylcholinesterase inhibitor starting from this compound. This protocol is based on established synthetic methodologies for similar piperidine-based cholinesterase inhibitors.
Scheme 1: Proposed synthesis of a 1-benzylpiperidine derivative as an AChE inhibitor.
Caption: Proposed Synthetic Workflow.
Experimental Protocols
Step 1: Oxidation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Benzyl 3-formylpiperidine-1-carboxylate.
Step 2: Reductive Amination
-
Dissolve Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq) and a substituted aniline (e.g., 5,6-dimethoxyaniline) (1.1 eq) in anhydrous methanol (15 mL/mmol).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the desired N-aryl-N-((1-benzylpiperidin-3-yl)methyl)amine.
Step 3: Final Functionalization (Example: Acylation)
-
To a solution of the secondary amine from Step 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 3-5 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Biological Activity of Derived Cholinesterase Inhibitors
While specific data for compounds directly synthesized from this compound is not available in the public domain, structurally related N-benzylpiperidine derivatives have demonstrated potent inhibition of cholinesterases. The following table summarizes representative data for such compounds from the literature, which could be expected for analogs prepared via the proposed route.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 28 | Acetylcholinesterase | 0.41 ± 1.25 | [1][2] |
| 20 | Acetylcholinesterase | 5.94 ± 1.08 | [1][2] |
| 15b | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11 | [3][4] |
| 15j | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04 | [3][4] |
IC₅₀ values are indicative of the potency of inhibition, with lower values representing higher potency.
Signaling Pathway
The therapeutic effect of acetylcholinesterase inhibitors is achieved by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: AChE Inhibition Pathway.
Conclusion
This compound is a strategic building block for the synthesis of novel drug candidates, particularly in the field of neurodegenerative diseases. The provided protocols and data serve as a guide for researchers to utilize this compound in their drug discovery programs. The flexibility of the piperidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of the resulting compounds.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for Swern oxidation of N-Cbz-3-piperidinemethanol
Abstract
This document provides a comprehensive experimental protocol for the Swern oxidation of N-Cbz-3-piperidinemethanol to its corresponding aldehyde, N-Cbz-3-piperidinecarboxaldehyde. The Swern oxidation is a widely used method for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This protocol is particularly valuable for substrates sensitive to harsher oxidation conditions.[2] The procedure detailed below utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine (TEA) under cryogenic conditions to ensure high yield and purity of the desired product.[1][2]
Introduction
The Swern oxidation is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1][2] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the highly reactive chloro(dimethyl)sulfonium chloride.[1][2] The alcohol substrate then attacks this species, leading to the formation of an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, such as triethylamine, generates a sulfur ylide, which undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[2] A critical aspect of this reaction is maintaining a low temperature, typically -78 °C, to prevent side reactions.[2] This protocol has been adapted for the specific oxidation of N-Cbz-3-piperidinemethanol, a common intermediate in pharmaceutical development.
Quantitative Data Summary
The following table outlines the suggested quantities and reaction parameters for the Swern oxidation of N-Cbz-3-piperidinemethanol. These values are based on established protocols for similar primary alcohols and may be scaled as needed.
| Reagent/Parameter | Value | Molar Equivalents | Notes |
| N-Cbz-3-piperidinemethanol | 1.0 g (3.8 mmol) | 1.0 | Starting material |
| Oxalyl Chloride | 0.42 mL (4.94 mmol) | 1.3 | Use a 2.0 M solution in DCM |
| Dimethyl Sulfoxide (DMSO) | 0.68 mL (9.5 mmol) | 2.5 | Anhydrous |
| Triethylamine (TEA) | 2.65 mL (19.0 mmol) | 5.0 | Anhydrous |
| Dichloromethane (DCM) | 20 mL | - | Anhydrous |
| Reaction Temperature | -78 °C to room temp. | - | Dry ice/acetone bath |
| Reaction Time | ~ 2 hours | - | Varies with scale |
| Expected Yield | >90% | - | Based on similar reactions |
Experimental Protocol
1. Preparation:
-
All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents and reagents are critical for the success of the reaction.
-
Prepare a dry ice/acetone bath to maintain a temperature of -78 °C.
2. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (10 mL).
-
Cool the flask to -78 °C using the dry ice/acetone bath.
3. Activation of DMSO:
-
Slowly add oxalyl chloride (1.3 equivalents) to the cooled DCM.
-
In a separate flask, dissolve dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM (5 mL).
-
Add the DMSO solution dropwise to the oxalyl chloride solution over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO2) will be observed.[2]
-
Stir the resulting mixture at -78 °C for 15 minutes.
4. Addition of Alcohol:
-
Dissolve N-Cbz-3-piperidinemethanol (1.0 equivalent) in anhydrous DCM (5 mL).
-
Add the alcohol solution dropwise to the activated DMSO mixture over 10-15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-45 minutes.
5. Addition of Base and Quenching:
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture dropwise, again ensuring the temperature remains at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
6. Work-up and Purification:
-
Once at room temperature, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The crude product can be purified by flash column chromatography on silica gel if necessary. A notorious byproduct of this reaction is the foul-smelling dimethyl sulfide; all glassware should be rinsed with bleach to oxidize the sulfide.[2]
Experimental Workflow Diagram
Caption: Workflow for the Swern oxidation of N-Cbz-3-piperidinemethanol.
Safety Precautions
-
The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the formation of foul-smelling dimethyl sulfide.[2]
-
Oxalyl chloride is corrosive and moisture-sensitive; handle with care.
-
The reaction is highly exothermic during the addition of DMSO to oxalyl chloride; slow, controlled addition at low temperature is crucial.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
Application Notes and Protocols for the Mitsunobu Reaction with N-Cbz-3-piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry. This application note provides a detailed protocol for the Mitsunobu reaction using N-Cbz-3-piperidinemethanol as the substrate, focusing on the introduction of an azide functionality, a versatile precursor for nitrogen-containing compounds in drug discovery. The protocol outlines the reaction conditions, purification procedures, and expected outcomes, supported by quantitative data and a visual representation of the experimental workflow.
Introduction
The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets. Functionalization of the piperidine ring is crucial for modulating pharmacological activity. The Mitsunobu reaction offers a reliable method for the stereospecific introduction of nucleophiles onto chiral centers. In this context, the conversion of the hydroxyl group in N-Cbz-3-piperidinemethanol to other functional groups, such as an azide, provides a valuable intermediate for the synthesis of novel therapeutic agents, including amines, amides, and heterocycles.[1][2][3]
The reaction proceeds through the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This generates an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by a suitable pronucleophile, in this case, an azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃).[3][6]
Key Reaction Parameters and Reagents
Successful execution of the Mitsunobu reaction is contingent on several factors, including the choice of reagents, solvent, temperature, and order of addition. The following tables summarize the key reagents and recommended reaction parameters for the conversion of N-Cbz-3-piperidinemethanol to its corresponding azide derivative.
Table 1: Reagent Specifications
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Purity |
| N-Cbz-3-piperidinemethanol | C₁₄H₁₉NO₃ | 249.31 | Substrate | >98% |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | Reducing Agent | >99% |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | Oxidizing Agent | ~95% |
| Diphenylphosphoryl azide (DPPA) | (C₆H₅)₂P(O)N₃ | 275.23 | Nucleophile (Azide Source) | >97% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous, <50 ppm H₂O |
Table 2: Stoichiometry and Reaction Conditions
| Reactant/Reagent | Molar Equivalents | Concentration | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Cbz-3-piperidinemethanol | 1.0 | 0.1 - 0.5 M | 0 to rt | 4 - 12 | 80 - 95 |
| Triphenylphosphine | 1.2 - 1.5 | - | 0 to rt | - | - |
| Diisopropyl azodicarboxylate (DIAD) | 1.2 - 1.5 | - | 0 | - | - |
| Diphenylphosphoryl azide (DPPA) | 1.2 - 1.5 | - | 0 to rt | - | - |
Experimental Protocol
This protocol details the procedure for the Mitsunobu reaction of N-Cbz-3-piperidinemethanol with diphenylphosphoryl azide to yield N-Cbz-3-(azidomethyl)piperidine.
Materials:
-
N-Cbz-3-piperidinemethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or nitrogen inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Cbz-3-piperidinemethanol (1.0 eq) and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF (to achieve a concentration of 0.1-0.5 M of the alcohol).
-
Nucleophile Addition: Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-3-(azidomethyl)piperidine. The major byproducts, triphenylphosphine oxide and the DIAD-hydrazine, will also be separated during chromatography.
Experimental Workflow Diagram
Caption: Workflow for the Mitsunobu reaction.
Safety and Handling Precautions
-
The Mitsunobu reaction should be performed in a well-ventilated fume hood.
-
Azodicarboxylates like DIAD are potentially explosive and should be handled with care, avoiding heat and friction.[7]
-
Diphenylphosphoryl azide (DPPA) is toxic and can form explosive hydrazoic acid under acidic conditions.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic, especially during the addition of DIAD. Slow, dropwise addition and efficient cooling are crucial.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Wet reagents or solvent | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. |
| Low reactivity of the nucleophile | Consider using a more acidic nucleophile or a different azide source. | |
| Steric hindrance | Prolong reaction time or slightly increase the temperature. | |
| Formation of side products | Impure reagents | Use high-purity reagents. |
| Incorrect order of addition | Follow the recommended order of addition to pre-form the betaine intermediate.[5] | |
| Difficult purification | Co-elution of byproducts | Triphenylphosphine oxide and the reduced DIAD can be challenging to remove. Optimize chromatography conditions or consider crystallization. |
Conclusion
The Mitsunobu reaction is a powerful and reliable method for the functionalization of N-Cbz-3-piperidinemethanol. The protocol provided herein for the synthesis of N-Cbz-3-(azidomethyl)piperidine offers a high-yielding route to a versatile synthetic intermediate. Careful attention to anhydrous conditions, reagent purity, and safety precautions is essential for a successful outcome. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the synthesis of novel piperidine-based compounds.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
alkylation of the hydroxyl group in Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Abstract
These application notes provide detailed protocols for the O-alkylation of the primary hydroxyl group in Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This transformation, a key step in the synthesis of diverse piperidine-based scaffolds for drug discovery, is typically achieved via the Williamson ether synthesis.[1][2] The protocols outlined below are designed for researchers, medicinal chemists, and drug development professionals, offering two distinct methods based on the choice of base: a strong base (Sodium Hydride) for high reactivity at lower temperatures, and a weaker base (Potassium Carbonate) for milder conditions that may require heating.
Core Concepts and Strategy
The alkylation of the hydroxyl group in this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[2][3][4] The core strategy involves two main steps:
-
Deprotonation: The primary alcohol is deprotonated by a suitable base to form a more nucleophilic alkoxide ion.
-
Nucleophilic Substitution: The resulting alkoxide attacks an alkylating agent (typically a primary alkyl halide or sulfonate), displacing a leaving group to form the desired ether linkage (R-O-R').
The choice of base, solvent, and alkylating agent is critical for maximizing yield and minimizing side reactions, such as elimination (E2), which can compete with substitution, particularly with sterically hindered alkyl halides.[1][3] Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the counter-ion of the alkoxide without interfering with its nucleophilicity.[3][5]
Experimental Workflow and Signaling Pathways
The general workflow for the O-alkylation is depicted below. The process begins with the deprotonation of the starting material, followed by the SN2 reaction with an alkylating agent, and concludes with work-up and purification to yield the final ether product.
Caption: General workflow for O-alkylation via two distinct protocols.
Comparative Data of Protocols
The following table summarizes the key parameters and expected outcomes for the two primary alkylation protocols.
| Parameter | Protocol 1: Strong Base | Protocol 2: Weaker Base |
| Base | Sodium Hydride (NaH), KH, LDA | Potassium Carbonate (K₂CO₃), Cs₂CO₃ |
| Base Stoichiometry | 1.1 - 1.5 equivalents | 1.5 - 3.0 equivalents |
| Solvent | Anhydrous DMF, THF, or DMSO | Anhydrous DMF or Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Typical Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Alkylating Agent | Primary Alkyl Halide (R-I, R-Br) | Primary Alkyl Halide (R-I, R-Br) |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Considerations | Requires inert atmosphere and careful handling of NaH (flammable gas evolution). Faster and more complete deprotonation. | Safer and easier to handle base. May require higher temperatures and longer reaction times.[6][7] |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride reacts violently with water and produces flammable hydrogen gas.
Protocol 1: O-Alkylation using Sodium Hydride (Strong Base)
This protocol is highly effective for a wide range of primary alkyl halides and generally results in higher yields and shorter reaction times.
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired O-alkylated product.
Protocol 2: O-Alkylation using Potassium Carbonate (Weaker Base)
This method offers a safer alternative to using sodium hydride, though it may require thermal activation and longer reaction times.[6][7]
Materials:
-
This compound (1.0 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Add the alkyl halide (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with deionized water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final ether.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Piperidine Derivatives from Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the piperidine ring allows for the exploration of chemical space to optimize pharmacological properties. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a versatile starting material for creating a variety of such derivatives. The primary alcohol offers a reactive handle for transformations such as oxidation, esterification, and etherification, while the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen provides stability during these reactions and can be selectively removed when desired.
These application notes provide detailed protocols for the synthesis of key piperidine derivatives from this compound, including its oxidation to an aldehyde and a carboxylic acid, and the subsequent deprotection of the piperidine nitrogen.
Synthetic Pathways Overview
The primary alcohol of this compound can be selectively transformed into other functional groups. The most common transformations involve oxidation to yield an aldehyde or a carboxylic acid. These intermediates can then undergo further reactions or have the Cbz protecting group removed via hydrogenolysis to yield the free piperidine derivatives, which are crucial building blocks for drug discovery.
Figure 1. Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Oxidation to Benzyl 3-formylpiperidine-1-carboxylate (Aldehyde)
This protocol describes a mild oxidation of the primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with DCM.
-
Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional DCM.
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.
Protocol 2: Oxidation to 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (Carboxylic Acid)
This protocol employs a stronger oxidizing agent, such as Jones reagent, to convert the primary alcohol directly to a carboxylic acid.
Materials:
-
This compound
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Sodium bisulfite
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate will form. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange/brown color turns green.
-
Remove the acetone under reduced pressure.
-
Dilute the residue with water and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine. To remove residual chromium salts, a wash with a sodium bisulfite solution may be necessary.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carboxylic acid.
-
Purification can be achieved by recrystallization or column chromatography.
Protocol 3: Cbz Deprotection via Hydrogenolysis to yield Piperidin-3-ylmethanol
This protocol details the removal of the Cbz (benzyl carbamate) protecting group using catalytic hydrogenation to yield the free secondary amine. This method is advantageous as it typically results in high yields and clean products.[2]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite or a similar filter aid
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed. The reaction is typically complete within 2-16 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, Piperidin-3-ylmethanol. The product is often pure enough for subsequent steps without further purification.
Quantitative Data Summary
The following table summarizes representative yields for the transformations described. Actual yields may vary based on reaction scale, purity of reagents, and specific conditions.
| Starting Material | Transformation | Product | Typical Yield (%) | Reference Protocol Notes |
| This compound | Mild Oxidation | Benzyl 3-formylpiperidine-1-carboxylate | 75-90% | Yields are dependent on the choice of mild oxidant (PCC, Dess-Martin periodinane, Swern oxidation). |
| This compound | Strong Oxidation | 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid | 70-85% | Jones oxidation is effective; TEMPO-catalyzed oxidation offers a milder alternative. |
| This compound | Hydrogenolysis | Piperidin-3-ylmethanol | >95% | Catalytic hydrogenation is a very clean and high-yielding method for Cbz deprotection.[2] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a piperidine derivative in a research setting.
Figure 2. General laboratory workflow for chemical synthesis.
References
Application Notes and Protocols for the Deprotection of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prevalent methods for the deprotection of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a common intermediate in pharmaceutical synthesis. The focus is on providing detailed, actionable protocols and comparative data to aid in the selection of the most suitable deprotection strategy.
The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under various conditions and the diverse methods available for its removal.[1] The selection of an appropriate deprotection method is critical to ensure high yields and compatibility with other functional groups within the molecule.[1] The primary methods for N-Cbz deprotection fall into two main categories: catalytic hydrogenolysis and acidic cleavage.[1][2]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for common N-Cbz deprotection methods. While the specific substrate, this compound, may not be explicitly detailed in all cited literature, the presented data offers a comparative basis for reaction conditions and expected outcomes.
| Deprotection Method | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Key Considerations & References |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) in Methanol | 2 - 24 hours | Room Temp. | >95 | Clean reaction with byproducts being toluene and CO₂. Requires a hydrogen source.[2][3] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate in Methanol | 30 min - 4 hours | Room Temp. to Reflux | High | Avoids the use of H₂ gas. Reaction progress can be monitored by TLC.[4] |
| Reductive Deprotection | 10% Pd/C, NaBH₄ in Methanol | 3 - 10 minutes | Room Temp. | 93 - 98 | Very rapid deprotection. In situ generation of hydrogen.[5] |
| Acidic Cleavage | HBr in Acetic Acid | 1 - 4 hours | Room Temp. | Variable | Harsh conditions, may not be suitable for acid-sensitive substrates.[2][6] |
| Lewis Acid Catalysis | AlCl₃ in Hexafluoroisopropanol (HFIP) | 2 - 16 hours | Room Temp. | High | Mild conditions, tolerates other protecting groups like N/O-Bn.[7][8] |
| Acidic Cleavage | Methanesulfonic acid in HFIP | Variable | Room Temp. | Often Quantitative | An alternative to catalytic hydrogenation, especially for substrates with hydrogenation-labile functionality.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This protocol describes the standard and often cleanest method for Cbz deprotection using palladium on carbon and hydrogen gas.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
-
Reaction flask, stirring apparatus, filtration apparatus
Methodology:
-
Preparation: Dissolve this compound (1.0 equiv.) in methanol in a reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, piperidin-3-ylmethanol.
-
Purification: If necessary, purify the product by column chromatography or crystallization.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method provides a convenient alternative to using hydrogen gas.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Ammonium formate (NH₄HCO₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
-
Reaction flask, stirring apparatus, filtration apparatus
Methodology:
-
Preparation: To a stirred suspension of this compound (1.0 equiv.) and 10% Pd/C in methanol, add ammonium formate (3.0-5.0 equiv.) in a single portion under a nitrogen atmosphere.[4]
-
Reaction: Stir the reaction mixture at room temperature or reflux, monitoring by TLC.
-
Work-up and Isolation: After the reaction is complete, remove the catalyst by filtration through a Celite® pad.[4]
-
Concentration and Extraction: Evaporate the filtrate under reduced pressure. The residue can then be taken up in a suitable solvent and washed to remove any remaining salts.
-
Purification: Purify the crude product as described in Protocol 1.
Protocol 3: Acidic Cleavage using Aluminum Chloride in HFIP
This protocol is suitable for substrates that may be sensitive to hydrogenation.[7]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, stirring apparatus
Methodology:
-
Preparation: To a solution of this compound (1.0 equiv.) in HFIP, add aluminum chloride (3.0 equiv.) at room temperature. The mixture will likely be a suspension.[7]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[7]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane.[7]
-
Quenching and Extraction: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by column chromatography to obtain the deprotected amine.[1]
Visualizations
Deprotection Signaling Pathways
Caption: Signaling pathways for Cbz deprotection.
Experimental Workflow for Catalytic Hydrogenolysis
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
use of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in parallel synthesis libraries
An Application Note on the Utility of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in Parallel Synthesis Libraries for Drug Discovery
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, present in over 70 FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into molecular scaffolds.[1][3] Chiral piperidine derivatives, in particular, are of significant interest as they can enhance biological activity, selectivity, and pharmacokinetic profiles, making them valuable components in the design of novel therapeutics.[3][4] The generation of diverse libraries of piperidine-containing compounds through parallel synthesis is a key strategy in modern drug discovery for the rapid identification of new lead compounds.[5][6]
This compound is a versatile building block for the construction of such libraries. The molecule incorporates three key features for diversification: a hydroxyl group for potential attachment to a solid support, a benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen that can be selectively removed, and a chiral center that allows for the synthesis of stereochemically defined libraries. This application note provides a detailed protocol for the utilization of this compound in a solid-phase parallel synthesis workflow to generate a library of N-substituted 3-(aminomethyl)piperidine derivatives.
Core Principles of the Synthesis
The strategy outlined below employs a solid-phase organic synthesis (SPOS) approach, which offers significant advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification through washing.[5] The workflow involves the following key stages:
-
Resin Loading: Attachment of this compound to a solid support (Wang resin) via its hydroxyl group.
-
Protecting Group Removal: Deprotection of the Cbz group to expose the piperidine nitrogen for subsequent derivatization.
-
N-Acylation/Alkylation: Introduction of molecular diversity by reacting the secondary amine with a variety of carboxylic acids or alkylating agents in a parallel format.
-
Cleavage: Release of the final products from the solid support.
This approach allows for the rapid generation of a library of compounds with diverse functionalities at the piperidine nitrogen.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Library of N-Acyl-3-(hydroxymethyl)piperidines
This protocol details the steps for the parallel synthesis of an amide library using this compound as the scaffold.
Materials:
-
This compound
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF for Fmoc deprotection, if applicable in other contexts)[7]
-
A diverse set of carboxylic acids (R-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Parallel synthesis reaction block or individual reaction vessels
Step 1: Resin Loading - Immobilization of the Scaffold
-
Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (3.0 mmol), DIC (3.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (15 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin-bound material.
Step 2: Cbz-Deprotection
-
Swell the resin-bound scaffold in DCM (10 mL) for 30 minutes.
-
Drain the solvent.
-
Prepare a solution of 33% HBr in acetic acid or use catalytic hydrogenation (e.g., 10% Pd/C, H2 balloon) in a suitable solvent like ethanol. For a parallel synthesis setup, a chemical deprotection is often more practical. A common alternative is using TMSI (trimethylsilyl iodide) in DCM.
-
Add the deprotection solution to the resin and agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), a 10% solution of DIPEA in DCM (2 x 10 mL) to neutralize the amine salt, followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).
Step 3: Parallel N-Acylation
-
Distribute the deprotected resin into the wells of a parallel synthesis reactor (e.g., 50 mg of resin per well).
-
In separate vials, prepare stock solutions of a diverse set of carboxylic acids (0.5 M in DMF).
-
To each well, add the corresponding carboxylic acid solution (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents).
-
Agitate the reaction block at room temperature for 4 hours.
-
Drain the reaction solutions and wash the resin in each well with DMF (3 x 1 mL) and DCM (3 x 1 mL).
Step 4: Cleavage from Resin
-
To each well, add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (1 mL).
-
Agitate the reaction block at room temperature for 2 hours.
-
Filter the resin and collect the cleavage solution in a 96-well collection plate.
-
Concentrate the solutions in vacuo to afford the crude library of N-acyl-3-(hydroxymethyl)piperidine derivatives.
-
The crude products can be purified by high-throughput preparative HPLC/MS.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the solid-phase synthesis of the N-acyl-3-(hydroxymethyl)piperidine library.
| Parameter | Loading of Scaffold on Resin | Cbz Deprotection | N-Acylation | Final Product Purity (Crude) |
| Method | DIC/DMAP coupling | 33% HBr in Acetic Acid | HATU/DIPEA coupling | TFA Cleavage |
| Typical Yield/Conversion | 0.6 - 0.9 mmol/g | >95% | >90% | Varies (typically 60-95%) |
| Analysis Method | Gravimetric/Cleavage & LC-MS | Kaiser Test/LC-MS of cleaved aliquot | LC-MS of cleaved aliquot | LC-MS |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase parallel synthesis of a piperidine-based library.
Logical Relationship of Components
Caption: Key components and their roles in the library synthesis.
Conclusion
This compound serves as an excellent starting material for the parallel synthesis of diverse libraries of substituted piperidines. The solid-phase protocol described herein provides a robust and efficient method for generating a large number of analogs for high-throughput screening in drug discovery programs. The strategic use of this building block allows for the exploration of chemical space around the privileged piperidine scaffold, increasing the probability of identifying novel bioactive compounds.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: Etherification of N-Cbz-3-piperidinemethanol via Williamson Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. This application note provides a detailed protocol for the etherification of N-Cbz-3-piperidinemethanol. The N-Cbz protecting group is stable under the basic conditions of the Williamson synthesis, making this an effective strategy for the synthesis of various 3-alkoxymethyl-N-Cbz-piperidine derivatives. These products are valuable building blocks in medicinal chemistry and drug development, finding application in the synthesis of a wide range of biologically active molecules.
The reaction proceeds via an SN2 mechanism, where the alkoxide of N-Cbz-3-piperidinemethanol, generated in situ by a strong base such as sodium hydride (NaH), acts as a nucleophile and displaces a halide from a primary alkyl halide.[1][2] The choice of a primary alkyl halide is crucial to maximize the yield of the ether product and minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides.[2] Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically employed to facilitate the SN2 reaction.
Reaction Scheme
The overall reaction for the etherification of N-Cbz-3-piperidinemethanol is depicted below:
Caption: General reaction scheme for the Williamson ether synthesis of N-Cbz-3-piperidinemethanol.
Experimental Protocol
This protocol describes a general procedure for the etherification of N-Cbz-3-piperidinemethanol with a primary alkyl halide.
Materials:
-
N-Cbz-3-piperidinemethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Primary alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Cbz-3-piperidinemethanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of substrate).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise. The addition of NaH will result in the evolution of hydrogen gas. Stir the suspension at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Alkylation: To the resulting alkoxide suspension, add the primary alkyl halide (1.1-1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.
Data Presentation
The following table summarizes representative yields for the Williamson ether synthesis of N-Cbz-3-piperidinemethanol with various primary alkyl halides. These are illustrative data based on typical outcomes for analogous reactions.
| Entry | Alkyl Halide (R-X) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Iodomethane (CH₃I) | NaH (1.2) | THF | 6 | 85-95 |
| 2 | Iodoethane (CH₃CH₂I) | NaH (1.2) | THF | 8 | 80-90 |
| 3 | Benzyl Bromide (BnBr) | NaH (1.2) | THF | 12 | 75-85 |
| 4 | 1-Bromobutane (BuBr) | NaH (1.5) | DMF | 16 | 70-80 |
Mandatory Visualizations
Signaling Pathway: Reaction Mechanism
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Mechanism of the Williamson ether synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the etherification of N-Cbz-3-piperidinemethanol.
Conclusion
The Williamson ether synthesis is a reliable and versatile method for the O-alkylation of N-Cbz-3-piperidinemethanol. By following the detailed protocol and considering the reaction principles outlined in these application notes, researchers can efficiently synthesize a variety of 3-alkoxymethyl-N-Cbz-piperidine derivatives. Careful control of reaction conditions, particularly the exclusion of moisture and the use of primary alkyl halides, is key to achieving high yields and purity. The resulting products serve as important intermediates for the development of novel therapeutic agents.
References
Application of N-Cbz-3-piperidinemethanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-3-piperidinemethanol (N-Cbz-3-piperidinemethanol) is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of a variety of bioactive molecules. Its rigid piperidine core and the readily transformable hydroxymethyl group make it an ideal scaffold for the construction of compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs). The carbobenzyloxy (Cbz) protecting group offers stability during synthetic transformations and can be selectively removed under mild conditions, allowing for further functionalization of the piperidine nitrogen.
This document provides detailed application notes and experimental protocols for the use of N-Cbz-3-piperidinemethanol in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs with applications in chemotherapy-induced nausea and vomiting, as well as other neurological disorders.
Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
The piperidine moiety is a common structural feature in many potent NK1 receptor antagonists. N-Cbz-3-piperidinemethanol serves as a key starting material for the introduction of the 3-(aminomethyl)piperidine core found in several of these antagonists. The synthesis typically involves the conversion of the primary alcohol to a leaving group or a nucleophilic species to enable coupling with other fragments of the target molecule.
Featured Bioactive Molecule: A Precursor to Rolapitant Analogues
Rolapitant is a highly selective NK1 receptor antagonist. The synthesis of analogues of Rolapitant can be initiated from (R)-N-Cbz-3-piperidinemethanol. A key transformation is the conversion of the hydroxymethyl group to an azidomethyl group, which can then be reduced to the corresponding amine. This amine is a crucial intermediate for coupling with the spirocyclic core of Rolapitant or its derivatives.
Experimental Protocols
Protocol 1: Synthesis of (R)-benzyl 3-(azidomethyl)piperidine-1-carboxylate
This protocol details the conversion of the hydroxyl group of (R)-N-Cbz-3-piperidinemethanol to an azide via a Mitsunobu reaction followed by substitution.
Reaction Scheme:
Materials:
-
(R)-N-Cbz-3-piperidinemethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Mesylation: To a solution of (R)-N-Cbz-3-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq). To this solution, add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.
-
Azide Substitution: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (R)-benzyl 3-(azidomethyl)piperidine-1-carboxylate.
Protocol 2: Reduction of Azide to Primary Amine
This protocol describes the reduction of the azidomethyl group to the corresponding aminomethyl group.
Reaction Scheme:
Materials:
-
(R)-benzyl 3-(azidomethyl)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
To a solution of (R)-benzyl 3-(azidomethyl)piperidine-1-carboxylate (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
Data Presentation
| Compound | Starting Material | Key Reagents | Yield (%) | Biological Target |
| (R)-benzyl 3-(azidomethyl)piperidine-1-carboxylate | (R)-N-Cbz-3-piperidinemethanol | MsCl, Et3N, NaN3 | 75-85 | Intermediate |
| (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate | (R)-benzyl 3-(azidomethyl)piperidine-1-carboxylate | Pd/C, H2 | 90-98 | NK1 Receptor Antagonist Precursor |
Visualization of Synthetic Pathway and Biological Mechanism
Synthetic Workflow
The following diagram illustrates the synthetic workflow from (R)-N-Cbz-3-piperidinemethanol to the key aminomethyl intermediate.
Caption: Synthetic workflow for an NK1 receptor antagonist precursor.
NK1 Receptor Signaling Pathway
The synthesized molecules act as antagonists at the Neurokinin-1 (NK1) receptor, thereby blocking the downstream signaling cascade initiated by its endogenous ligand, Substance P.
Caption: Simplified NK1 receptor signaling pathway and antagonist action.
Troubleshooting & Optimization
common side reactions in the synthesis of N-Cbz-piperidine derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of N-Cbz-piperidine derivatives. The content addresses common side reactions, optimization of reaction conditions, and purification strategies to help ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard reaction for N-Cbz protection of piperidine and what is the general mechanism?
The standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto the piperidine nitrogen is the Schotten-Baumann reaction.[1] This involves reacting piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2][3]
The mechanism begins with the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate.[2] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2] Common bases include sodium bicarbonate, sodium carbonate, or sodium hydroxide in an aqueous solution.[4]
Q2: My reaction yield is low, or the reaction appears incomplete by TLC. What are the common causes and how can I resolve this?
Low or incomplete conversions are common issues that can often be traced back to reagent quality or reaction conditions.
Potential Causes & Solutions:
-
Degraded Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and can hydrolyze over time into benzyl alcohol and HCl, reducing its potency.[5] Always use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere.[5]
-
Insufficient Base: An inadequate amount of base will not fully neutralize the HCl produced, which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Use at least two equivalents of base to ensure the reaction medium remains basic.
-
Low Temperature: While the reaction is typically initiated at 0 °C to control exothermicity and minimize side reactions, it can be sluggish.[4] If TLC analysis shows a slow conversion, allowing the reaction to warm to room temperature for a few hours can help drive it to completion.[5]
-
Poor Mixing: In a biphasic system (e.g., an organic solvent and water), vigorous stirring is crucial to ensure maximum contact between the piperidine (often in the organic phase) and the Cbz-Cl and base (which may be in either phase).[5]
Below is a troubleshooting workflow to address low yield or incomplete reactions.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The most common byproduct is benzyl alcohol, which arises from the hydrolysis of unreacted benzyl chloroformate.[5][6] This occurs when Cbz-Cl reacts with water, which is present in the typical Schotten-Baumann conditions. Other spots could be unreacted piperidine or, less commonly, a di-acylated product if a primary amine impurity was present.
The diagram below illustrates the desired reaction versus the primary side reaction.
Q4: How can I minimize the formation of benzyl alcohol?
Minimizing the hydrolysis of Cbz-Cl is key to improving yield and simplifying purification.
-
Use Fresh Reagent: As mentioned, use a fresh bottle of benzyl chloroformate.
-
Control Temperature: Add the Cbz-Cl dropwise to the reaction mixture at 0 °C.[7] This controls the initial exothermic reaction and slows the rate of hydrolysis relative to the desired N-acylation.
-
Efficient Stirring: Vigorous mixing ensures the Cbz-Cl reacts quickly with the piperidine, minimizing its contact time with water.
-
Use of Anhydrous Solvents (Alternative method): While Schotten-Baumann conditions are common, performing the reaction under anhydrous conditions with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) can prevent hydrolysis, though this requires stricter control of water content.[4]
Q5: What is the recommended work-up and purification strategy?
A standard aqueous work-up is typically sufficient to remove the base, salts, and water-soluble impurities. Subsequent purification can be achieved by crystallization or column chromatography.
The following workflow outlines a general procedure for synthesis and purification.
Data Presentation
The efficiency of Cbz protection is dependent on the substrate and reaction conditions. The table below summarizes representative yields.
| Entry | Amine Substrate | Base | Solvent System | Yield (%) |
| 1 | Piperidine-4-carboxylic acid | NaHCO₃ | THF / H₂O | 96 |
| 2 | Piperidine | NaOH | (aq) | 96 |
| 3 | Aniline | NaHCO₃ | THF / H₂O | 90 |
| 4 | Glycine | NaHCO₃ | THF / H₂O | >90 |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-Piperidine
This protocol describes a standard procedure for the N-protection of piperidine using benzyl chloroformate under aqueous Schotten-Baumann conditions.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.[7]
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Upon completion, transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperidine.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Eluent (e.g., 30% Ethyl Acetate in Hexanes - this may need optimization)
-
Developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin for visualizing piperidine)
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material (piperidine) as a reference.
-
Place the TLC plate in the chamber, ensuring the baseline is above the eluent level. Cover the chamber.
-
Allow the eluent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. N-Cbz-piperidine should be UV active.
-
To visualize the non-UV active piperidine, stain the plate with potassium permanganate (piperidine will appear as a yellow spot on a purple background) or ninhydrin (will show primary/secondary amines). The reaction is complete when the piperidine spot has disappeared.
References
Technical Support Center: Purification of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (low Rf value) | The eluent system is not polar enough. | Gradually increase the polarity of the eluent system. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and incrementally increase the proportion of ethyl acetate. For highly polar impurities, a gradient elution up to 50% or more Ethyl Acetate in Hexane may be necessary. Consider adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate for a significant polarity boost if needed.[1] |
| Compound elutes too quickly (high Rf value) | The eluent system is too polar. | Decrease the polarity of the eluent system by increasing the proportion of the non-polar solvent (e.g., hexane). Aim for an Rf value of 0.2-0.4 for the target compound on a TLC plate for optimal separation.[2] |
| Poor separation of the desired compound from impurities | - Inappropriate eluent system.- Column overloading.- Column packing issues (channeling). | - Optimize the eluent system: Test various solvent mixtures using Thin Layer Chromatography (TLC) to find a system that provides the best separation between your target compound and impurities.- Reduce sample load: Overloading the column is a common cause of poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.- Improve column packing: Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often more reliable. |
| Streaking or tailing of the compound spot on TLC and column | - Compound is interacting strongly with the acidic silica gel.- Sample is not fully dissolved or is precipitating on the column. | - Add a basic modifier: For basic compounds like piperidine derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and reduce tailing.- Ensure complete dissolution: Dissolve the crude product in a minimal amount of a slightly more polar solvent than the eluent before loading it onto the column. If solubility is an issue, consider dry loading.[3] |
| Product degradation on the column | The compound is sensitive to the acidic nature of silica gel. | - Use a deactivated stationary phase: Treat the silica gel with a base like triethylamine before packing the column.- Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. |
| Low recovery of the purified compound | - Compound is still on the column.- The compound is spread across many fractions in low concentrations. | - Increase eluent polarity: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% Methanol in Ethyl Acetate) to elute any remaining polar compounds.- Combine and concentrate fractions: Combine all fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the purification of this compound?
A good starting point for the purification of this moderately polar compound is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis. For similar N-Cbz protected piperidine derivatives, successful separations have been achieved with gradients of ethyl acetate in hexane.[4]
Q2: How can I determine the correct fractions to collect?
Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain). Combine the fractions that contain the pure desired product.
Q3: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column. This technique is particularly useful when the compound has poor solubility in the eluent system. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. This powder is then carefully added to the top of the prepared column.
Q4: Can I reuse my column?
It is generally not recommended to reuse a silica gel column for the purification of different compounds, as cross-contamination can occur. However, for routine purifications of the same compound where high purity is not critical, it may be possible. The column should be thoroughly flushed with a polar solvent to remove all previously eluted compounds.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, taking care not to disturb the surface.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent as needed (gradient elution) based on TLC monitoring. For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on.
-
Monitor the fractions by TLC to identify those containing the pure product.
4. Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for column chromatography purification.
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common column chromatography problems.
Caption: A logical diagram for troubleshooting column chromatography issues.
References
Technical Support Center: Catalytic Transfer Hydrogenation of N-Benzyl Piperidines
Welcome to the technical support center for the catalytic transfer hydrogenation (CTH) of N-benzyl piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this crucial deprotection step.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the catalytic transfer hydrogenation of N-benzyl piperidines in a question-and-answer format.
Issue 1: Low or No Conversion of the N-Benzyl Piperidine
Q1: My reaction shows little to no conversion of the starting material. What are the potential causes and how can I resolve this?
A1: Low or no conversion is a common issue that can stem from several factors, ranging from catalyst quality to the reaction setup. Here are the primary aspects to investigate:
-
Catalyst Activity: The palladium catalyst, typically 10% Pd/C, is the cornerstone of this reaction. Its activity can be compromised if it's old, has been improperly stored, or is of poor quality.[1] Amines, including the piperidine substrate and product, can also act as catalyst poisons.[2]
-
Hydrogen Donor Reactivity: The choice and quality of the hydrogen donor are critical. Ammonium formate is a common and effective choice, but its quality can vary.[3] Formic acid can also be used, though it may require more reactive and expensive palladium black catalysts.[4]
-
Solution: Ensure you are using anhydrous ammonium formate.[5] If using formic acid, consider its compatibility with your specific catalyst.
-
-
Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. While many CTH reactions proceed at room temperature, some substrates may require heating to reflux.[5][6]
-
Solution: If the reaction is sluggish at room temperature, consider increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]
-
Issue 2: Catalyst Deactivation
Q2: My reaction starts well but then stalls. What could be causing catalyst deactivation, and how can I prevent it?
A2: Catalyst deactivation is a frequent challenge in the hydrogenation of N-heterocycles.[7] The primary causes include:
-
Product Inhibition: The product, the debenzylated piperidine, can strongly bind to the catalyst surface, inhibiting further reaction.[8]
-
Poisoning by Substrate/Product: The nitrogen atom in the piperidine ring can act as a poison to the palladium catalyst.[9]
-
Excess Base: In some catalytic systems, excess base can lead to the formation of inactive catalyst species.[10][11]
Solutions to Mitigate Catalyst Deactivation:
-
Acidification: Adding a small amount of a weak acid, such as acetic acid, can protonate the amine, reducing its ability to poison the catalyst.[2][3]
-
Catalyst Loading: Increasing the catalyst loading may be necessary to compensate for deactivation.[1]
-
Washing the Catalyst: In some cases, washing the catalyst with a polar solvent like ethanol between cycles can regenerate its activity, indicating that deactivation is due to strongly bound species.[8]
Issue 3: Formation of Side Products
Q3: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A3: Side product formation can reduce the yield and purity of your desired debenzylated piperidine. Common side reactions include:
-
Over-hydrogenation: Saturation of the benzyl ring can occur, leading to the formation of (cyclohexylmethyl)piperidine.[9]
-
Hydrogenolysis (C-N Bond Cleavage): High temperatures can promote the cleavage of the C-N bond, leading to undesired byproducts.[9]
Strategies to Minimize Side Products:
-
Temperature Optimization: Lowering the reaction temperature can often improve selectivity and minimize over-hydrogenation and hydrogenolysis.[9]
-
Choice of Hydrogen Donor: Using a milder hydrogen donor can sometimes reduce the incidence of side reactions.
-
Catalyst Selection: Different catalysts can exhibit different selectivities. Screening various palladium catalysts (e.g., Pd/C vs. Pd(OH)2/C) may identify one that is less prone to inducing side reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Benzyl Deprotection using Catalytic Transfer Hydrogenation [5][6]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-benzyl-protected piperidine (1.0 mmol) and 10% Palladium on Carbon (Pd/C) (typically 10 mol%, though weight can be equal to the substrate).
-
Solvent Addition: Add a suitable solvent, such as methanol (10 mL).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Hydrogen Donor Addition: Under the inert atmosphere, add the hydrogen donor, such as anhydrous ammonium formate (5.0 mmol), in one portion.
-
Reaction: Stir the reaction mixture vigorously. The reaction can be run at room temperature or heated to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by column chromatography.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for N-Debenzylation
| Catalyst | Hydrogen Donor | Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6-60 min | High | [5] |
| 10% Pd/C | Formic Acid | Methanol | Not specified | "in minute" | 80-95% | [4] |
| 10% Pd/C | Cyclohexene | Not specified | Not specified | Not specified | Not specified | [12] |
| 5% Pd/C | Hydrogen (gas) | Acidified Ethanol | Room Temp | >24 hours (incomplete) | Low | [1][2] |
Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the catalytic transfer hydrogenation of N-benzyl piperidines?
A1: 10% Palladium on Carbon (Pd/C) is the most commonly used and generally effective catalyst for this transformation.[5][6] The quality of the catalyst is crucial for success. In some cases, Pearlman's catalyst (Pd(OH)2/C) may offer different selectivity and is worth considering, especially if side reactions are an issue.
Q2: Can I use hydrogen gas instead of a hydrogen donor like ammonium formate?
A2: Yes, catalytic hydrogenation using hydrogen gas is a classic method for N-debenzylation. However, it often requires higher pressures (e.g., >1 atm) and specialized equipment.[1] Catalytic transfer hydrogenation offers the advantage of being performed under atmospheric pressure with standard laboratory glassware.[4]
Q3: Why is methanol a commonly used solvent? Can I use others?
A3: Methanol is a good solvent for many organic substrates and for ammonium formate.[5][6] It is also a polar protic solvent that can facilitate the transfer hydrogenation process. Other alcohols like ethanol can also be used. The choice of solvent can sometimes influence the reaction rate and selectivity, so it may be a parameter worth screening for optimization.
Q4: How do I know when my reaction is complete?
A4: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak. Staining the TLC plate with a visualizing agent like ninhydrin can be helpful as it will stain the newly formed secondary amine product.
Q5: My substrate has other reducible functional groups. Will they be affected?
A5: This is a key consideration. Catalytic transfer hydrogenation with Pd/C is generally chemoselective for the removal of benzyl groups. However, other sensitive groups like nitro groups, alkenes, or alkynes may also be reduced under these conditions. If your substrate contains such functionalities, a careful evaluation of the reaction conditions is necessary. It may be possible to achieve selective debenzylation by carefully controlling the temperature and reaction time.
References
- 1. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Swern Oxidation of N-Cbz-3-piperidinemethanol
Welcome to the technical support center for the Swern oxidation of N-Cbz-3-piperidinemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Swern oxidation of N-Cbz-3-piperidinemethanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of DMSO. 2. Degradation of reagents due to moisture. 3. Reaction temperature too high during reagent addition. | 1. Ensure dropwise addition of oxalyl chloride to DMSO at -78 °C and allow sufficient stirring time (approx. 15-20 minutes) for the formation of the reactive species. 2. Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Strictly maintain the reaction temperature at or below -60 °C during the addition of all reagents to prevent the decomposition of the reactive intermediates.[1] |
| Formation of Side Products (e.g., Methylthiomethyl ether) | 1. Reaction temperature rising above -60 °C. 2. Incorrect order of reagent addition. | 1. Maintain a constant low temperature (-78 °C) throughout the addition of DMSO, the alcohol, and the base.[2] 2. Ensure the alcohol is added and allowed to react with the activated DMSO before the addition of the amine base. |
| Epimerization at the α-carbon | Use of a sterically unhindered base like triethylamine. | Consider using a bulkier base, such as diisopropylethylamine (DIPEA), to minimize epimerization.[3] |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Presence of sulfur byproducts. | 1. Add brine during the workup to break up emulsions. 2. After the reaction, rinse glassware with a bleach solution to oxidize the foul-smelling dimethyl sulfide byproduct to odorless dimethyl sulfoxide or dimethyl sulfone.[1] For purification, flash column chromatography on silica gel is typically effective. |
| Inconsistent Yields | 1. Variation in the quality of reagents. 2. Inconsistent reaction times or temperatures. | 1. Use freshly distilled or high-purity reagents. 2. Standardize reaction times and ensure accurate temperature monitoring throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Swern oxidation of N-Cbz-3-piperidinemethanol?
A1: The reaction should be carried out at -78 °C. This low temperature is crucial for the stability of the reactive intermediates and to prevent side reactions.[4] Using a dry ice/acetone bath is a common and effective method for maintaining this temperature.
Q2: What is the recommended stoichiometry of reagents for this reaction?
A2: A general guideline for the stoichiometry is as follows:
| Reagent | Equivalents |
| N-Cbz-3-piperidinemethanol | 1.0 |
| Oxalyl Chloride | 1.5 - 2.0 |
| Dimethyl Sulfoxide (DMSO) | 2.2 - 4.0 |
| Triethylamine (TEA) or DIPEA | 5.0 - 8.0 |
Note: The optimal stoichiometry may vary slightly depending on the scale of the reaction and the purity of the reagents. It is advisable to perform a small-scale test reaction to determine the optimal conditions for your specific setup.
Q3: Can I use a different activating agent for DMSO instead of oxalyl chloride?
A3: Yes, other activators can be used, such as trifluoroacetic anhydride. With trifluoroacetic anhydride, the reaction can sometimes be performed at a slightly higher temperature (around -30 °C) without significant side reactions.[1] However, oxalyl chloride is the most common and generally effective activator for the Swern oxidation.[1]
Q4: My reaction mixture turned cloudy/precipitated. Is this normal?
A4: Yes, the formation of a white precipitate is normal during the activation of DMSO with oxalyl chloride. This indicates the formation of the chloro(dimethyl)sulfonium chloride intermediate.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be quenched with water and extracted with an organic solvent before spotting on a TLC plate. The disappearance of the starting alcohol spot indicates the completion of the reaction.
Experimental Protocol: Swern Oxidation of N-Cbz-3-piperidinemethanol
This protocol provides a detailed methodology for the Swern oxidation of N-Cbz-3-piperidinemethanol to N-Cbz-3-piperidinecarboxaldehyde.
Materials:
-
N-Cbz-3-piperidinemethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice
-
Acetone
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, flame-dried
-
Stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Dewar flask or insulated bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Place a stir bar in a flame-dried round-bottom flask and place it under an inert atmosphere.
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Activation of DMSO:
-
To the cooled DCM, slowly add oxalyl chloride (1.5 eq.) dropwise via syringe.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM.
-
Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C.
-
Stir the resulting mixture for 20 minutes at -78 °C.
-
-
Addition of Alcohol:
-
Prepare a solution of N-Cbz-3-piperidinemethanol (1.0 eq.) in anhydrous DCM.
-
Slowly add the alcohol solution to the reaction mixture at -78 °C.
-
Stir the mixture for 45 minutes at -78 °C.
-
-
Addition of Base:
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture at -78 °C.
-
Stir the mixture for an additional 30 minutes at -78 °C.
-
-
Workup:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Below are diagrams illustrating the key processes in the Swern oxidation of N-Cbz-3-piperidinemethanol.
References
Technical Support Center: Preventing Racemization During Functionalization of Chiral Piperidines
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the functionalization of chiral piperidines.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental functionalization of chiral piperidines, providing potential causes and actionable solutions to prevent racemization.
Issue 1: Significant Drop in Enantiomeric Excess (ee) After N-Deprotection of a Substituted Piperidine
-
Symptoms: You observe a noticeable decrease in the optical purity of your 3-substituted piperidine after removing the N-Boc protecting group using acidic conditions (e.g., HCl in dioxane).
-
Possible Causes:
-
Nitrogen Inversion: The nitrogen atom in a piperidine ring can undergo inversion. Removal of the bulky Boc group might alter the equilibrium between two invertomers, potentially leading to a change in the observed optical purity if the invertomers are not equally stable or if they interact differently with the chiral environment.[1]
-
Acid-Catalyzed Isomerization: Although less common for protons alpha to the nitrogen, strong acidic conditions could potentially facilitate other isomerization pathways, especially with activating substituents on the piperidine ring.[1]
-
-
Solutions:
-
Alternative Deprotection Methods: Consider using milder deprotection conditions. For instance, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common alternative.
-
Protecting Group Strategy: If racemization persists, re-evaluate the choice of the nitrogen protecting group for compatibility with downstream reaction conditions.
-
Issue 2: Racemization During Functionalization at the C2 Position (α to Nitrogen)
-
Symptoms: After performing a C-H functionalization or a lithiation-trapping sequence at the C2 position of an N-protected chiral piperidine, you find a mixture of enantiomers.
-
Possible Causes:
-
Formation of an Achiral Intermediate: Many reactions that functionalize the C2 position can proceed through a planar, achiral intermediate like an enamine or an iminium ion. This loss of the stereocenter's three-dimensional structure allows for non-stereospecific reactions, leading to racemization.[2][3]
-
Harsh Reaction Conditions: The use of strong bases (like n-BuLi) or high temperatures can promote epimerization at the α-carbon.[4][5]
-
Inappropriate Protecting Group: The nature of the N-protecting group can significantly influence the stereochemical outcome. Some protecting groups may not effectively prevent the formation of planar intermediates.[6][7]
-
-
Solutions:
-
Use of Chiral Auxiliaries or Ligands: Employing a chiral auxiliary can effectively control the stereochemistry of subsequent reactions.[8] Alternatively, using a chiral ligand in combination with a base, such as (-)-sparteine with n-BuLi, can achieve kinetic resolution by selectively deprotonating one enantiomer over the other.[4][5]
-
Catalyst and Protecting Group Optimization: The choice of catalyst and the amine protecting group is crucial for site-selective and stereoselective C-H functionalization. For example, different rhodium catalysts and N-Boc or N-brosyl protecting groups can direct functionalization to the C2 position with varying degrees of stereoselectivity.[6][7]
-
Milder Reaction Conditions: Whenever possible, conduct reactions at lower temperatures to minimize the rate of racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization when functionalizing a chiral piperidine?
A1: The most common mechanism involves the formation of a planar, achiral intermediate, such as an enolate, enamine, or iminium ion, at the chiral center.[2][3] For instance, if a proton on the chiral carbon is removed by a base, the resulting intermediate loses its defined stereochemistry. Subsequent reaction with an electrophile can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.
Q2: How does the choice of N-protecting group affect racemization?
A2: The N-protecting group plays a critical role in controlling the stereoselectivity of reactions on the piperidine ring.
-
Steric Hindrance: Bulky protecting groups can sterically hinder one face of the molecule, directing incoming reagents to the opposite face.
-
Electronic Effects: Electron-withdrawing groups, like Boc (tert-butyloxycarbonyl) or brosyl (p-bromobenzenesulfonyl), can influence the acidity of adjacent C-H bonds and the stability of intermediates.[6][7]
-
Directing Group Ability: Some protecting groups can act as directing groups in metal-catalyzed C-H activation reactions, controlling both regioselectivity and stereoselectivity.[9]
Q3: Which reaction conditions are most likely to cause racemization?
A3:
-
Strong Bases and High Temperatures: These conditions can increase the rate of proton abstraction from a chiral center, leading to the formation of a planar enolate and subsequent racemization.[4][5]
-
Reactions Proceeding Through Carbocation Intermediates: Unimolecular substitution (SN1) type reactions that form a planar carbocation intermediate will lead to racemization as the incoming nucleophile can attack from either side with equal probability.[2][3]
-
Extended Reaction Times: Allowing activated intermediates to exist for prolonged periods before the subsequent reaction step can increase the likelihood of racemization.[10]
Q4: Are there catalytic systems that can help preserve stereochemistry?
A4: Yes, several catalytic systems are designed to promote stereoselective functionalization.
-
Rhodium Catalysts: In C-H functionalization reactions, specific rhodium catalysts can be used to achieve high diastereoselectivity and enantioselectivity. The choice of catalyst can even direct the functionalization to different positions on the piperidine ring.[6][7]
-
Chemo-enzymatic Approaches: Biocatalytic methods, such as the use of ene-reductases, can facilitate the asymmetric dearomatization of pyridine precursors to produce chiral piperidines with high stereochemical control.[11]
-
Photoredox Catalysis: This method can be used for the α-amino C-H arylation of highly substituted piperidines, often with high diastereoselectivity.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the stereoselective functionalization of piperidines.
Table 1: Catalyst and Protecting Group Effect on C2-Arylation of Piperidine
| N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| N-Boc | Rh₂(R-TCPTAD)₄ | Variable | Low | [6] |
| N-Bs | Rh₂(R-TPPTTL)₄ | 29 -> 30:1 | 52 - 73% | [6] |
Table 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines
| Chiral Ligand | Product | Enantiomeric Ratio (er) | Reference |
| (+)-sparteine | Recovered Starting Material | 99:1 | [5] |
| (-)-sparteine | Recovered Starting Material | Good Selectivity | [5] |
Key Experimental Protocols
Protocol 1: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidine via Asymmetric Deprotonation
This protocol is adapted from studies on the kinetic resolution of 2-arylpiperidines.[5]
-
Preparation: In an inert atmosphere glovebox, add a solution of the racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equivalent) in toluene to a cooled (-78 °C) solution of (+)-sparteine (0.9 equivalents) in toluene.
-
Lithiation: Add n-butyllithium (n-BuLi, 0.8 equivalents) dropwise to the mixture while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for the optimized duration (e.g., 1 hour).
-
Quenching: Quench the reaction by the addition of a suitable electrophile (e.g., methyl chloroformate) or a proton source (e.g., saturated aqueous ammonium chloride).
-
Work-up and Purification: Allow the reaction to warm to room temperature. Perform a standard aqueous work-up, extract the organic phase, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the recovered starting material and the functionalized product by column chromatography.
-
Analysis: Determine the enantiomeric excess/ratio of the recovered starting material and the product using chiral HPLC or SFC.
Visualizations
Caption: Mechanism of racemization via a planar intermediate.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for Mitsunobu reactions with sterically hindered alcohols
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for Mitsunobu reactions, particularly when encountering challenges with sterically hindered alcohols.
Frequently Asked Questions (FAQs)
Q1: My Mitsunobu reaction with a secondary alcohol is giving a low yield. What are the common causes?
Low yields in Mitsunobu reactions with sterically hindered secondary alcohols are often due to the slow rate of the S\textsubscript{N}2 displacement step.[1][2] The bulky nature of the alcohol hinders the approach of the nucleophile. Another potential issue is the pKa of the nucleophile; if it is not acidic enough (pKa > 13), it may not be sufficiently deprotonated to act as an effective nucleophile, leading to side reactions.[3]
Q2: I am not observing any reaction. What should I check?
First, verify the quality of your reagents, especially the azodicarboxylate (DEAD or DIAD), which can decompose upon storage. Ensure your solvent is anhydrous, as water can interfere with the reaction. The order of addition of reagents can also be critical; typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at a low temperature.[4] For particularly stubborn reactions, pre-forming the betaine by mixing triphenylphosphine and the azodicarboxylate before adding the alcohol and nucleophile may be beneficial.
Q3: My reaction is producing a significant amount of side products. What are they and how can I minimize them?
A common side product results from the azodicarboxylate acting as a nucleophile and displacing the activated alcohol.[3] This is more prevalent with less acidic or sterically hindered nucleophiles. Using a more acidic nucleophile can help to outcompete this side reaction. Another possible side reaction is the formation of an anhydride from the carboxylic acid nucleophile.[5] Purification can also be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate. Using polymer-bound reagents or alternative phosphines can facilitate easier removal of these byproducts.[3]
Q4: Can I use tertiary alcohols in the Mitsunobu reaction?
No, tertiary alcohols generally do not undergo the Mitsunobu reaction.[6] The reaction proceeds via an S\textsubscript{N}2 mechanism, which is highly disfavored at a sterically crowded tertiary center. Elimination is a more likely outcome.
Troubleshooting Guide
Issue 1: Low to No Yield with a Sterically Hindered Secondary Alcohol
This is the most common issue when working with bulky substrates. The key is to enhance the rate of the desired S\textsubscript{N}2 reaction.
Solution A: Increase the Acidity of the Nucleophile
Using a more acidic nucleophile can significantly improve the reaction outcome. A lower pKa nucleophile is more readily deprotonated, increasing its effective concentration and nucleophilicity.
-
Recommendation: Replace standard carboxylic acids (like benzoic acid) with 4-nitrobenzoic acid (p-nitrobenzoic acid).[1][5][7] The electron-withdrawing nitro group increases the acidity of the carboxylic acid.
Solution B: Modify Reaction Conditions - High Concentration and Sonication
For extremely hindered systems, increasing the concentration and applying sonication can dramatically accelerate the reaction rate.[2][8][9]
-
Recommendation: Increase the reaction concentration significantly (e.g., from 0.1 M to 3.0 M) and perform the reaction in an ultrasonic bath.[2][8][9] This has been shown to reduce reaction times from days to minutes for certain sterically hindered phenols and alcohols.[8]
Issue 2: Difficult Purification due to Byproducts
The removal of triphenylphosphine oxide and the hydrazinedicarboxylate byproduct is a frequent challenge in Mitsunobu reactions.
Solution A: Use Alternative Reagents
Several modified reagents have been developed to simplify purification.
-
Phosphine Alternatives:
-
Combined Reagent Systems:
-
(Cyanomethylene)tributylphosphorane (CMBP): This reagent combines the functions of the phosphine and the azodicarboxylate, and its byproducts can be removed by an acidic aqueous wash.
-
Data Presentation: Yield Comparison for Hindered Alcohols
The following table summarizes reported yields for the Mitsunobu reaction with sterically hindered alcohols under different conditions.
| Alcohol | Nucleophile | Conditions | Yield (%) | Reference |
| (-)-Menthol | Benzoic Acid | PPh₃, DEAD, THF | 27 | [1] |
| (-)-Menthol | 4-Nitrobenzoic Acid | PPh₃, DEAD, THF, 0°C to 40°C, 17h | >80 | [1] |
| Neopentyl Alcohol | Methyl Salicylate | PPh₃, DIAD, THF (0.1 M), 7 days | 70-75 | [2][9] |
| Neopentyl Alcohol | Methyl Salicylate | PPh₃, DIAD, THF (3.0 M), Sonication, 15 min | 75 | [2][8][9] |
| Cyclohexanol | 2,6-Dimethylphenol | PPh₃, DIAD, THF (0.1 M), 24h | 35 | [9] |
| Cyclohexanol | 2,6-Dimethylphenol | PPh₃, DIAD, THF (3.0 M), Sonication, 15 min | 81 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Inversion of a Sterically Hindered Secondary Alcohol using 4-Nitrobenzoic Acid
This protocol is adapted from a procedure for the inversion of (-)-menthol.[1]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, combine the sterically hindered alcohol (1.0 eq.), 4-nitrobenzoic acid (4.0 eq.), and triphenylphosphine (4.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., ~0.1-0.2 M with respect to the alcohol).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (4.0 eq.) dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 14-24 hours. For particularly hindered alcohols, gentle heating (e.g., 40 °C) for several hours may be beneficial.[1]
-
Work-up:
-
Dilute the reaction mixture with diethyl ether.
-
Wash with saturated aqueous sodium bicarbonate solution to remove excess 4-nitrobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography to remove triphenylphosphine oxide and the reduced hydrazinedicarboxylate.
Protocol 2: Accelerated Mitsunobu Reaction of a Hindered Alcohol and Phenol using High Concentration and Sonication
This protocol is based on the method developed by Lepore and He.[2][9]
-
Preparation: In a round-bottom flask, combine the sterically hindered phenol (1.0 eq.), the alcohol (1.05 eq.), and triphenylphosphine (1.05 eq.).
-
Solvent Addition: Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 3.0 M with respect to the phenol). The mixture will be a thick slurry.
-
Sonication and Reagent Addition: Place the flask in an ultrasonic bath. While sonicating, add diisopropyl azodicarboxylate (DIAD) (1.05 eq.) dropwise.
-
Reaction: Continue sonication for a short period (e.g., 15-30 minutes), monitoring the reaction by TLC.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for Mitsunobu reactions.
Caption: Relationship between problems and solutions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 9. wise.fau.edu [wise.fau.edu]
Technical Support Center: Removal of Triphenylphosphine Oxide from Mitsunobu Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from Mitsunobu reactions often challenging?
A1: Triphenylphosphine oxide is a significant byproduct of several widely used reactions, including the Mitsunobu, Wittig, and Staudinger reactions.[1] Its removal can be difficult due to its high polarity, which often causes it to co-elute with the desired product during chromatographic purification. This issue is particularly problematic in large-scale reactions where column chromatography is not a feasible purification method.[1]
Q2: What are the primary strategies for removing TPPO from a reaction mixture?
A2: The main approaches for removing TPPO can be broadly categorized into the following techniques:
-
Precipitation/Crystallization: This strategy involves the selective precipitation of TPPO from the reaction mixture. This can be achieved by leveraging the poor solubility of TPPO in non-polar solvents or by inducing the formation of an insoluble complex with metal salts.[2][3]
-
Chromatography: Various chromatographic techniques can be employed, from simple silica gel plugs for non-polar products to more advanced methods like high-performance countercurrent chromatography (HPCCC).[4][5]
-
Scavenging: This method utilizes scavenger resins, which are solid-supported reagents that bind to TPPO, allowing for its removal by simple filtration.[6][7][8]
Q3: How do I select the most suitable method for my specific experiment?
A3: The optimal method for TPPO removal depends on several factors, including the properties of your desired product (polarity, stability), the solvent used in the reaction, and the scale of the reaction. The decision-making workflow below can help guide your choice.
Troubleshooting Workflow
Caption: Decision workflow for selecting a TPPO removal method.
Quantitative Data Summary
The following table summarizes the efficiency of various precipitation methods for TPPO removal as reported in the literature.
| Method | Reagent | Solvent(s) | TPPO Removal Efficiency | Reference(s) |
| Precipitation | ZnCl₂ | Ethanol | High Yield | [2][9] |
| Precipitation | MgCl₂ | Ethyl Acetate, Toluene | ≥95% | [3] |
| Precipitation | CaBr₂ | THF, 2-MeTHF, MTBE, Toluene | High Yield | [3] |
| Co-crystallization | H₂DIAD | Toluene | 85% | [10] |
Experimental Protocols
Method 1: Precipitation with Zinc Chloride
This method is effective for removing TPPO from reactions in polar solvents.[2][9]
Procedure:
-
Solvent Exchange (if necessary): If the Mitsunobu reaction was performed in a non-polar solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product and TPPO at room temperature, add 2 equivalents of the prepared ZnCl₂ solution (relative to the initial amount of triphenylphosphine).
-
Stirring and Filtration: Stir the mixture for several hours. A white precipitate of the TPPO-ZnCl₂ complex will form.[11]
-
Isolation: Remove the precipitate by filtration. The filtrate contains the purified product.
-
Further Purification (Optional): Concentrate the filtrate. If excess zinc chloride is present, it can be removed by slurrying the residue with acetone, in which the product is soluble and the salt is not.[2]
Method 2: Silica Plug Filtration
This method is most suitable for non-polar products that have a significantly different polarity from TPPO.[4][12]
Procedure:
-
Concentration: Reduce the volume of the reaction mixture by concentrating it under reduced pressure.
-
Suspension: Suspend the resulting residue in a minimal amount of a non-polar solvent, such as pentane or hexane.
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute the product from the silica plug using a slightly more polar solvent, like diethyl ether, while the more polar TPPO remains adsorbed on the silica.[4][12] This process may need to be repeated for complete removal.[4][12]
Method 3: Scavenging with Merrifield Resin
This technique employs a modified Merrifield resin to covalently bind and remove both triphenylphosphine and TPPO.[6][7]
Procedure:
-
Resin Preparation: In a suitable flask, suspend high-loading chloromethylated polystyrene (Merrifield resin) and sodium iodide in a solvent such as acetone. Stir the mixture to facilitate the formation of the more reactive iodinated resin.
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir, typically at room temperature. An overnight reaction is often sufficient for complete scavenging.
-
Filtration: Filter the mixture to remove the resin, which is now bound to the TPPO.
-
Washing: Wash the filtered resin with an appropriate solvent (e.g., THF, acetone) to ensure complete recovery of the desired product.
-
Product Isolation: Combine the filtrate and the washings, and then concentrate to obtain the purified product.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
- 11. echemi.com [echemi.com]
- 12. Workup [chem.rochester.edu]
Technical Support Center: The Carbobenzyloxy (Cbz) Protecting Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and lability of the Carbobenzyloxy (Cbz or Z) protecting group under various acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: Under what basic conditions is the Cbz group generally stable?
A1: The Cbz group is known for its remarkable stability in a wide range of basic conditions, which allows for the selective deprotection of other protecting groups like Fmoc. It is stable in the presence of amine bases (e.g., piperidine), alkali metal carbonates (e.g., Na₂CO₃, K₂CO₃), and hydroxides at room temperature. However, prolonged exposure to high concentrations of strong bases at elevated temperatures can lead to cleavage.
Q2: Can the Cbz group be cleaved under basic conditions?
A2: While generally stable, the Cbz group can be cleaved under specific, often harsh, basic conditions. For instance, in certain molecular contexts, such as on N,N'-bis-Cbz-protected diazinoic acid compounds, one Cbz group can be selectively removed under alkaline conditions.[1] High concentrations of sodium hydroxide have also been used for selective Cbz removal in specific intermediates.[1]
Q3: What are the standard acidic conditions for cleaving the Cbz group?
A3: The Cbz group can be readily cleaved under strong acidic conditions. A classic and potent reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH), typically at a concentration of 33%.[2][3] Other strong acids like trifluoroacetic acid (TFA) are also effective.[3] Lewis acids, such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also be used for a milder and selective deprotection.[1]
Q4: Is the Cbz group stable to all acidic conditions?
A4: No, the Cbz group is not stable under strong acidic conditions. While it is stable to mildly acidic media, it is susceptible to cleavage by strong acids.[4][5] This lability in strong acid is a key feature for its removal in synthetic strategies where hydrogenolysis is not feasible.
Q5: How does the stability of Cbz compare to the Boc protecting group under acidic and basic conditions?
A5: The Cbz and Boc (tert-Butoxycarbonyl) groups have orthogonal stability. The Cbz group is generally stable to the acidic conditions used to remove the Boc group (e.g., TFA), making them a popular combination in peptide synthesis.[2][6] Conversely, the Boc group is stable to the catalytic hydrogenolysis conditions used for Cbz removal and the basic conditions used to remove the Fmoc group.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cbz deprotection with HBr/AcOH. | Insufficient reagent or reaction time. | Increase the equivalents of HBr or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.[3] |
| Steric hindrance around the Cbz group. | Consider harsher conditions (e.g., increased temperature if the substrate is stable) or switch to a different deprotection method like catalytic hydrogenolysis. | |
| Unexpected cleavage of the Cbz group. | The reaction conditions were too acidic. | If the Cbz group was intended to be stable, ensure the pH is not strongly acidic. Use buffered systems if necessary. |
| The substrate contains functionalities that promote Cbz cleavage under seemingly mild conditions. | Re-evaluate the substrate's reactivity and consider a more robust protecting group if necessary. | |
| Side reactions during acidic deprotection. | Cationic intermediates reacting with nucleophilic residues in the substrate. | Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the carbocations generated during deprotection.[3] |
| Cbz group is resistant to cleavage under standard basic conditions, but removal is desired. | The Cbz group is inherently stable to most basic conditions. | Standard basic conditions are not recommended for Cbz cleavage. Use established methods like catalytic hydrogenolysis or strong acidolysis. For specific cases, refer to literature where basic cleavage has been achieved.[1] |
Data Summary: Stability of the Cbz Group
The following table summarizes the stability and lability of the Cbz group under various acidic and basic conditions.
| Condition | Reagent(s) | Temperature | Reaction Time | Stability/Lability | Typical Yield (%) | Reference |
| Acidic Cleavage | 33% HBr in Acetic Acid | Room Temperature | 1 - 4 hours | Labile | > 90 | [3][7] |
| Trifluoroacetic Acid (TFA) | Room Temperature | 1 - 4 hours | Labile | > 90 | [3] | |
| AlCl₃ in HFIP | Not specified | Not specified | Labile | Good applicability | [1] | |
| Basic Stability | Na₂CO₃ / NaHCO₃ buffer | Room Temperature | 2 - 4 hours | Stable | N/A (Protection step) | [1][8] |
| Piperidine | Room Temperature | Not specified | Stable | N/A (Fmoc deprotection) | [6] | |
| Basic Cleavage (Specific Cases) | High concentration NaOH | Not specified | Not specified | Labile (on specific substrates) | Not specified | [1] |
Experimental Protocols
Protocol 1: Cleavage of the Cbz Group using Hydrogen Bromide in Acetic Acid
This protocol outlines the procedure for the removal of the Cbz protecting group from a peptide using HBr in acetic acid.[3]
Materials:
-
Cbz-protected peptide
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Anhydrous diethyl ether (cold)
Procedure:
-
Dissolve the Cbz-protected peptide in 33% HBr in acetic acid. A typical ratio is 5-10 equivalents of HBr relative to the substrate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
Protocol 2: Stability Test of Cbz Group under Basic Conditions (for Orthogonal Deprotection)
This protocol describes a general procedure to confirm the stability of a Cbz-protected compound under basic conditions typically used for Fmoc group removal.
Materials:
-
Cbz-protected compound
-
20% Piperidine in Dimethylformamide (DMF)
-
TLC or LC-MS for analysis
Procedure:
-
Dissolve the Cbz-protected compound in a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature.
-
Monitor the reaction mixture over a period of 1-2 hours by TLC or LC-MS to check for any cleavage of the Cbz group.
-
If the Cbz group is stable, only the starting material should be observed (assuming no other base-labile groups are present).
Visualizations
The following diagrams illustrate the stability and cleavage pathways of the Cbz protecting group.
Caption: Stability and lability of the Cbz protecting group under acidic and basic conditions.
Caption: General experimental workflow for the acidic deprotection of a Cbz-protected amine.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Substituted Piperidines
Welcome to the Technical Support Center for the Synthesis of 3-Substituted Piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of byproducts during the synthesis of this important heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 3-substituted piperidines?
A1: The formation of byproducts is highly dependent on the chosen synthetic route. However, some common side products across various methods include:
-
Over-alkylation/Di-alkylation: Introduction of more than one substituent onto the piperidine ring or at the nitrogen atom.
-
N-Oxides: Oxidation of the tertiary amine in the piperidine ring.
-
Ring Contraction Products: Formation of more thermodynamically stable five-membered pyrrolidine rings.
-
Aromatization: Dehydrogenation of the piperidine or its precursors to form pyridine derivatives.
-
Incomplete Reduction Products: In syntheses starting from pyridines, partially hydrogenated intermediates like tetrahydropyridines may be isolated.
-
Hydrodehalogenation: Loss of a halogen substituent from the starting material, particularly during catalytic hydrogenation.
-
Polymerization: Intermolecular reactions competing with the desired intramolecular cyclization, leading to oligomeric or polymeric materials.
Q2: How can I minimize the formation of N-oxides during my reaction?
A2: N-oxide formation is a result of oxidation of the piperidine nitrogen. To minimize this, you should:
-
Ensure all reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Use freshly distilled and degassed solvents.
-
Avoid oxidizing agents unless they are a necessary part of the reaction sequence. If so, carefully control the stoichiometry and reaction conditions.
Q3: My synthesis is yielding a significant amount of pyrrolidine byproduct. What is causing this ring contraction?
A3: Ring contraction to form a pyrrolidine ring is a known side reaction, particularly in methods involving intramolecular cyclization of amino alcohols or their derivatives. This often occurs when the reaction conditions favor the formation of a five-membered ring over a six-membered ring. To mitigate this:
-
Carefully select the precursors to favor the 6-endo-trig cyclization for piperidine formation over the 5-exo-trig cyclization for pyrrolidine formation.
-
The choice of catalyst and reaction temperature can also influence the selectivity of the ring closure.
Q4: I am observing over-alkylation in my reaction. How can I control the degree of substitution?
A4: Over-alkylation, leading to di- or tri-substituted piperidines, is common when using highly reactive alkylating agents. To control this:
-
Use a protecting group for the piperidine nitrogen if direct C-alkylation is desired.
-
Carefully control the stoichiometry of the alkylating agent, often using it as the limiting reagent.
-
Lowering the reaction temperature can help to reduce the rate of multiple alkylations.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of 3-substituted piperidines, categorized by the synthetic method.
Catalytic Hydrogenation of 3-Substituted Pyridines
Problem: Low yield of the desired 3-substituted piperidine with significant byproduct formation.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Unreacted Pyridine | Incomplete reaction due to catalyst poisoning, insufficient hydrogen pressure, or low temperature. | Ensure the pyridine starting material is pure. Use a fresh catalyst. Increase hydrogen pressure and/or reaction temperature. Consider using a more active catalyst like Rhodium on carbon.[1] |
| Tetrahydropyridine | Incomplete hydrogenation. | Increase reaction time, catalyst loading, or hydrogen pressure. |
| Over-reduction Products (Ring-opened amines) | C-N bond cleavage due to harsh reaction conditions or a non-selective catalyst. | Use a more selective catalyst such as rhodium-based catalysts.[1] Lower the reaction temperature and pressure. |
| Hydrodehalogenation Product (Loss of halogen) | Use of a catalyst prone to dehalogenation (e.g., Pd/C). | Switch to a catalyst less prone to dehalogenation, such as PtO₂.[1] |
| Isomerization of Substituent | Acid-catalyzed isomerization on the catalyst surface. | Use a neutral or basic reaction medium if possible. |
Dieckmann Condensation for Piperidone Synthesis
Problem: Low yield of the desired β-keto ester (piperidone precursor) and formation of multiple byproducts.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Starting Diester | Incomplete reaction due to inactive base or insufficient reaction time. | Use a fresh, strong base (e.g., sodium ethoxide, sodium hydride). Ensure anhydrous conditions. Increase reaction time and/or temperature. |
| Polymeric Material | Intermolecular condensation competing with the intramolecular Dieckmann cyclization. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Ring-Opened Products | Retro-Dieckmann reaction due to prolonged reaction times or excess base. | Monitor the reaction closely and quench it once the starting material is consumed. Use a stoichiometric amount of base. |
| Side products from base reaction with product | The product is more acidic than the starting material and can react with the base. | Use at least two equivalents of the base to ensure complete deprotonation of the product, driving the equilibrium forward.[2] |
Pictet-Spengler Reaction
Problem: Low yield of the desired tetrahydro-β-carboline (a class of 3-substituted piperidines) and formation of side products.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Unreacted Tryptamine/Aldehyde | Inappropriate acid catalyst or concentration. Reaction temperature is too low. | Screen different Brønsted or Lewis acid catalysts (e.g., TFA, HCl, Sc(OTf)₃). Optimize the catalyst loading. Increase the reaction temperature. |
| Oxidized/Aromatized Product | Presence of an oxidizing agent or air. | Perform the reaction under an inert atmosphere. Use degassed solvents. |
| Side products from aldehyde | Aldehyde self-condensation or decomposition under acidic conditions. | Add the aldehyde slowly to the reaction mixture. Use a milder acid catalyst. |
| Formation of isomers | Lack of stereocontrol in the cyclization step. | Use a chiral catalyst or auxiliary for asymmetric synthesis. Lowering the reaction temperature can sometimes improve diastereoselectivity.[3] |
Reductive Amination of 1,5-Dicarbonyl Compounds
Problem: Low yield of the desired 3-substituted piperidine.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Partially Reduced Intermediates | Incomplete reduction of the imine/enamine intermediates. | Use a more powerful reducing agent or increase its stoichiometry. Increase the reaction time. |
| Over-reduction of other functional groups | The reducing agent is not selective. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[4] |
| Formation of secondary amines from primary amine starting material | Dialkylation of the primary amine. | Use a large excess of the primary amine or a stepwise procedure involving imine formation followed by reduction.[5] |
Quantitative Data on Byproduct Formation (Illustrative)
The following tables provide illustrative quantitative data on byproduct formation based on typical outcomes reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Byproduct Distribution in the Catalytic Hydrogenation of 3-Picoline
| Catalyst | Pressure (bar) | Temperature (°C) | 3-Methylpiperidine (%) | Unreacted 3-Picoline (%) | Over-reduction Products (%) |
| Pd/C | 50 | 100 | 85 | 10 | 5 |
| PtO₂ | 50 | 80 | 92 | 5 | 3 |
| Rh/C | 50 | 80 | 95 | 3 | 2 |
Table 2: Illustrative Byproduct Distribution in the Dieckmann Condensation of Diethyl Pimelate
| Base | Solvent | Temperature (°C) | 2-Carbethoxy-3-piperidone (%) | Polymeric Byproducts (%) | Starting Material (%) |
| NaOEt | Ethanol | Reflux | 75 | 15 | 10 |
| NaH | Toluene | Reflux | 85 | 10 | 5 |
| KOtBu | t-Butanol | 50 | 90 | 5 | 5 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a 3-Substituted Pyridine
This protocol describes a general procedure for the hydrogenation of a 3-substituted pyridine to the corresponding piperidine using Platinum(IV) oxide (PtO₂) as the catalyst.[6]
Materials:
-
3-Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
-
Celite®
-
Sodium bicarbonate (saturated aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor vessel, dissolve the 3-substituted pyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor, purge with an inert gas (e.g., nitrogen), and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of acetic acid.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Reductive Amination to Form a 3-Substituted Piperidine
This protocol outlines a one-pot reductive amination of a 1,5-dicarbonyl compound with a primary amine.[7][8]
Materials:
-
1,5-Dicarbonyl compound (e.g., glutaraldehyde) (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,5-dicarbonyl compound and the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of N-Protected Piperidinemethanol Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-protected piperidinemethanol compounds using recrystallization techniques. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of N-protected (Boc and Cbz) piperidinemethanol compounds.
Q1: My N-protected piperidinemethanol compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue, especially with highly concentrated solutions or when significant impurities are present which can depress the melting point.[1][2]
-
Solution 1: Reheat and Add More Solvent: The most straightforward solution is to heat the mixture to redissolve the oil and add a small amount of additional hot solvent. This decreases the saturation of the solution, allowing it to cool to a lower temperature before precipitation begins.[2]
-
Solution 2: Slow Down the Cooling Process: Rapid cooling can promote oil formation. Allow the flask to cool to room temperature slowly by insulating it (e.g., with paper towels) before placing it in a cooler environment like an ice bath.[3]
-
Solution 3: Modify the Solvent System: If you are using a single solvent, consider one with a lower boiling point.[1] In a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) to the hot solution before cooling.[2]
-
Solution 4: Pre-purification: If the compound is very impure, consider a preliminary purification step like a silica gel plug or column chromatography to remove impurities that may be hindering crystallization.[4]
Q2: No crystals are forming after I've cooled the solution. How can I induce crystallization?
A2: This is often due to either using too much solvent or the formation of a supersaturated solution.
-
Solution 1: Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal formation.
-
-
Solution 2: Increase Concentration: Carefully heat the solution to evaporate some of the solvent. Be cautious not to remove too much, which could lead to oiling out upon cooling.[1]
-
Solution 3: Lower the Temperature: If cooling to room temperature is ineffective, try using an ice bath or even a colder bath (e.g., ice/salt) to further decrease the compound's solubility.[1]
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can result from several factors during the recrystallization process.
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent necessary to fully dissolve the crude product. Using an excess will keep more of your compound dissolved in the mother liquor upon cooling.[3]
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed and then cool it further in an ice bath for at least 30 minutes to maximize precipitation.[3]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[5]
-
Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure.
Q4: How does the choice of protecting group (Boc vs. Cbz) affect recrystallization?
A4: The choice of protecting group can influence the crystallinity of the compound.
-
Cbz Group: The benzyloxycarbonyl (Cbz) group often imparts a higher degree of crystallinity to molecules compared to the tert-butoxycarbonyl (Boc) group due to the rigid, planar phenyl ring which can facilitate packing into a crystal lattice.[2] This can make Cbz-protected compounds easier to crystallize.
-
Boc Group: While the Boc group is excellent for its ease of application and removal, it can sometimes lead to less crystalline or even oily products. However, successful recrystallization of Boc-protected compounds is very common. The polarity of the Boc group is lower than the Cbz group, which may influence solvent selection.
Q5: My purified crystals are colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your crude compound in the hot solvent, allow the solution to cool slightly and then add a small amount (1-2% by weight of your compound) of activated charcoal.[5] Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: You must perform a hot gravity filtration to remove the charcoal while the solution is still hot.[4] If the solution cools during this process, your desired product may crystallize prematurely on the filter paper.
Quantitative Data Summary
The following tables summarize available quantitative data for the recrystallization of N-protected piperidinemethanol compounds. Data for these specific compounds is limited in the literature, so general solvent systems for similar molecules are also included.
Table 1: Recrystallization Data for N-Boc-Piperidinemethanol Derivatives
| Compound | Solvent System | Ratio (v/v) | Typical Yield | Notes |
| N-Boc-4-piperidinemethanol | Hexane / Ethyl Acetate | 1:1 | 84% | Purification was preceded by flash column chromatography.[3] |
| N-Boc-3-piperidone | Petroleum Ether | - | 75% | Used for crystallization after synthesis and workup.[6] |
Table 2: Common Recrystallization Solvent Mixtures for Piperidine and Amine Derivatives
| Good Solvent (Compound is Soluble) | Poor Solvent (Compound is Insoluble) | Polarity | Notes |
| Ethanol | Water | Polar Protic | A common and effective mixture for moderately polar compounds.[7] |
| Acetone | Water | Polar Aprotic / Protic | Good for compounds that are highly soluble in acetone.[8] |
| Ethyl Acetate | Heptane / Hexane | Moderately Polar / Nonpolar | A widely used system for a range of polarities.[8] |
| Dichloromethane | Cyclohexane | Polar Aprotic / Nonpolar | Effective for less polar compounds.[8] |
| Methanol | Diethyl Ether | Polar Protic / Moderately Polar | Can be effective for precipitating polar compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude compound. Add a few drops of the chosen solvent at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the compound dissolves upon heating and then crystallizes upon cooling, the solvent is a good candidate. Common single solvents for these compounds include alcohols like ethanol or isopropanol.[3]
-
Dissolution: Place the crude N-protected piperidinemethanol into an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., using a hot plate or steam bath), swirling gently. Continue adding small portions of the hot solvent until the compound just dissolves completely.[3]
-
Hot Filtration (Optional): If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is employed when no single solvent has the ideal solubility properties. It uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
-
Solvent Pair Selection: Choose a pair of miscible solvents with different polarities. For example, ethyl acetate ("good") and hexane ("poor") is a common choice.[8]
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at its boiling point in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (this is the point of saturation).[9]
-
Clarification: Add a few drops of the "good" solvent back to the hot mixture until the cloudiness just disappears.
-
Crystallization, Cooling, Collection, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol above.
Visualizations
Experimental Workflow
Caption: A general workflow for the recrystallization of N-protected piperidinemethanol compounds.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Validation & Comparative
A Comparative Guide to Cbz and Boc Protecting Groups for 3-Hydroxymethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules such as pharmaceutical intermediates. This guide provides an objective comparison of two commonly used protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), for the protection of the secondary amine in 3-hydroxymethylpiperidine. This comparison is supported by experimental data from analogous reactions, detailed experimental protocols, and visual diagrams to aid in the selection of the optimal protecting group for your synthetic strategy.
At a Glance: Key Characteristics
The primary distinction between the Cbz and Boc protecting groups lies in their stability and deprotection conditions, which forms the basis of their orthogonal application in multi-step synthesis.
-
Cbz (Carboxybenzyl): This protecting group is known for its stability under a wide range of reaction conditions, excluding catalytic hydrogenation.[1] It is typically removed by palladium-catalyzed hydrogenolysis.[2]
-
Boc (tert-butyloxycarbonyl): The Boc group is stable to many reagents and reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[3]
Data Presentation: A Comparative Overview
The following tables summarize the typical reaction conditions and reported yields for the protection and deprotection of amines using Cbz and Boc groups, based on literature precedents for similar substrates.
Table 1: Comparison of Protection Reactions
| Parameter | Cbz Protection | Boc Protection |
| Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Sodium bicarbonate (NaHCO₃) | Triethylamine (TEA) or DIPEA |
| Solvent | THF/H₂O | Dichloromethane (DCM) or THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2-20 hours | 3 hours to overnight |
| Reported Yield | ~90%[2] | ~89-93%[4] |
Table 2: Comparison of Deprotection Reactions
| Parameter | Cbz Deprotection | Boc Deprotection |
| Reagent | H₂, Palladium on carbon (Pd/C) | Trifluoroacetic acid (TFA) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Dichloromethane (DCM) |
| Temperature | Room temperature to 60 °C | Room temperature |
| Reaction Time | 1-40 hours | 1-2 hours |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ |
| Reported Yield | Typically high (quantitative) | Typically high (quantitative)[5] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of 3-hydroxymethylpiperidine. Note that optimization of reaction conditions may be necessary for specific applications.
Cbz Protection of 3-Hydroxymethylpiperidine
Materials:
-
3-Hydroxymethylpiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 3-hydroxymethylpiperidine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours.[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[2]
Boc Protection of 3-Hydroxymethylpiperidine
Materials:
-
3-Hydroxymethylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 3-hydroxymethylpiperidine (1.0 equiv) in dichloromethane.
-
Add TEA or DIPEA (3.0 equiv).[6]
-
Add di-tert-butyl dicarbonate (1.2 equiv).[6]
-
Stir the reaction mixture at room temperature for 3 hours.[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Cbz Deprotection of N-Cbz-3-hydroxymethylpiperidine
Materials:
-
N-Cbz-3-hydroxymethylpiperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-3-hydroxymethylpiperidine (1.0 equiv) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-16 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxymethylpiperidine.
Boc Deprotection of N-Boc-3-hydroxymethylpiperidine
Materials:
-
N-Boc-3-hydroxymethylpiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid to the solution (e.g., to a final concentration of 20-50%).[7]
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[7]
-
Upon completion, remove the solvent and TFA in vacuo to yield the deprotected product.
Mandatory Visualization
Caption: Chemical structures of Cbz- and Boc-protected 3-hydroxymethylpiperidine.
Caption: Decision workflow for selecting between Cbz and Boc protecting groups.
Discussion of Potential Side Reactions
While both Cbz and Boc are generally robust protecting groups, some side reactions can occur, particularly in the context of piperidine-containing molecules.
-
Cbz Group: The primary limitation is its incompatibility with catalytic hydrogenation, which might be required for other transformations in the synthetic route.
-
Boc Group: Acid-labile functional groups elsewhere in the molecule may be cleaved during Boc deprotection. For piperidine-containing compounds, prolonged exposure to the piperidine base used in Fmoc chemistry (if applicable in a larger synthetic scheme) can sometimes lead to side reactions, although this is not a concern for the protection/deprotection steps themselves.[8][9]
Conclusion
The choice between Cbz and Boc as a protecting group for 3-hydroxymethylpiperidine is contingent on the overall synthetic strategy.
-
The Cbz group is an excellent choice when orthogonality with acid-labile protecting groups is required and when catalytic hydrogenation is a viable deprotection method.
-
The Boc group is preferred when the synthetic route involves steps that are incompatible with hydrogenolysis, such as the presence of reducible functional groups, and when acidic deprotection is acceptable.
Both protecting groups offer high yields for the protection of amines and can be removed efficiently under their respective standard conditions. Careful consideration of the stability of all functional groups present in the molecule throughout the planned synthetic sequence is paramount for making the optimal selection.
References
synthetic route comparison for chiral 3-benzylpiperidines
A Comprehensive Guide to the Synthetic Routes of Chiral 3-Benzylpiperidines for Researchers and Drug Development Professionals
The chiral 3-benzylpiperidine scaffold is a crucial pharmacophore found in numerous biologically active molecules, including the approved PARP inhibitor niraparib and the dopamine agonist preclamol. The stereochemistry at the C3 position is paramount for their therapeutic efficacy, making the development of efficient and stereoselective synthetic methodologies a significant endeavor in medicinal chemistry. This guide provides an in-depth comparison of various synthetic strategies for accessing enantiomerically enriched 3-benzylpiperidines, supported by experimental data to aid researchers in selecting the most suitable route for their specific needs.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as enantioselectivity, overall yield, step economy, and the availability of starting materials and catalysts. The following table summarizes the key performance indicators for prominent synthetic strategies leading to chiral 3-benzylpiperidines and their analogs.
| Synthetic Strategy | Key Transformation | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Key Advantages | Key Disadvantages |
| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)OH]₂ / (S)-Segphos | 76-95 | 90-99 | N/A | High yield and enantioselectivity, broad functional group tolerance.[1][2] | Requires a multi-step sequence including pyridine partial reduction.[1] |
| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade | N-substituted tetrahydropyridines | 6-HDNO / EneIRED | ~70-90 | >99 | >99:1 | Excellent stereoselectivity, environmentally benign (biocatalytic).[3] | Requires specialized enzymes and careful optimization of reaction conditions.[3] |
| Enantioselective Radical-Mediated δ C-H Cyanation | Radical C-H Cyanation and Cyclization | Acyclic amines | Chiral Copper Catalyst | 60-80 | 90-98 | N/A | Utilizes simple acyclic starting materials, good enantioselectivity.[4] | May require optimization for substrate scope.[4] |
| Rhodium-Catalyzed Asymmetric Transfer Hydrogenation | Asymmetric Transfer Hydrogenation | N-benzylpyridinium salts | [RhCp*Cl₂]₂ / Chiral Amine | High | High | High | Utilizes readily available pyridinium salts, scalable.[5] | Catalyst and chiral amine selection can be critical for high selectivity.[6] |
| Classical Synthesis with Chiral Resolution | Grignard Reaction, Reduction, and Resolution | N-protected 3-piperidone | Grignard reagent, reducing agent, resolving agent | Moderate | Up to >99 (after resolution) | N/A | Utilizes classical, well-established reactions, potentially lower cost reagents. | Theoretical maximum yield of 50% for the desired enantiomer, can be tedious.[7] |
| Synthesis via Chiral Auxiliaries | Diastereoselective Alkylation/Addition | Prochiral substrate with chiral auxiliary | Various reagents | Variable | High (as de) | High | Predictable stereochemical outcome.[8][9] | Requires additional steps for attachment and removal of the auxiliary.[8] |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on published literature and are intended to serve as a guide for laboratory implementation.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from the work of Fletcher and coworkers.[2]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted with Et₂O (2 x 30 mL). The combined organic layers are washed with 1N NaOH (2x) and 1N HCl (2x), then dried over sodium sulfate. After filtration and evaporation, the crude product is purified by a short silica gel pad (2% to 10% acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.[2]
Step 2: Rh-Catalyzed Cross-Coupling In a vial purged with argon, [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) are added. Toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv) are added, and the mixture is stirred at 70 °C for 10 minutes. Then, the boronic acid (3.0 equiv) and dihydropyridine (1.0 equiv) are added, and the reaction is stirred at 70 °C for 20 hours. After cooling, the mixture is diluted with Et₂O (5 mL) and passed through a plug of SiO₂. The solvent is removed in vacuo, and the product is purified by flash chromatography.[2]
Step 3: Hydrogenation and Deprotection The product from the cross-coupling step is subjected to hydrogenation using Palladium-on-carbon, followed by carbamate deprotection using aqueous potassium hydroxide in methanol to yield the chiral 3-benzylpiperidine.[1]
Chemo-enzymatic Dearomatization
This protocol is based on the work of Turner and coworkers.[3]
One-pot Amine Oxidase/Ene Imine Reductase Cascade The key step involves a stereoselective one-pot cascade reaction. An N-substituted tetrahydropyridine is converted to a stereo-defined 3-substituted piperidine using an amine oxidase (such as 6-HDNO) and an ene imine reductase (EneIRED). The 6-HDNO catalyzes the oxidation of the tetrahydropyridine to a dihydropyridine intermediate. Subsequently, the EneIRED, in the presence of a cofactor like NADPH, catalyzes the asymmetric reduction to the final chiral piperidine product. This chemo-enzymatic approach has been successfully applied to the synthesis of precursors for drugs like Preclamol and Niraparib.[3]
Enantioselective Radical-Mediated δ C-H Cyanation
This strategy, developed by Zhang and colleagues, enables the synthesis of chiral piperidines from acyclic amines.[4]
General Procedure An acyclic amine is subjected to a radical-mediated C-H cyanation reaction. A chiral copper catalyst is employed to intercept an N-centered radical, leading to an enantioselective C-C bond formation at the δ-position. The resulting δ-amino nitrile can then be reduced and cyclized to afford the enantioenriched piperidine. This method provides a novel (5+1) disconnection approach to the piperidine ring.[4]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Rh-Catalyzed Asymmetric Reductive Heck Reaction Pathway.
Caption: Chemo-enzymatic Dearomatization Pathway.
Caption: Classical Synthesis with Chiral Resolution Pathway.
Conclusion
The synthesis of chiral 3-benzylpiperidines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Modern catalytic methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction and chemo-enzymatic dearomatization, offer high levels of stereocontrol and efficiency.[1][3] For large-scale synthesis, classical routes involving resolution may still be economically viable, despite the inherent yield limitations.[7] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, desired scale, and the resources available to the research team. This guide provides the necessary comparative data and procedural insights to facilitate an informed decision-making process for the synthesis of these valuable chiral building blocks.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Purity of 3-Hydroxymethylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmaceutical compounds is a critical factor in their pharmacological activity and safety. For chiral molecules such as 3-hydroxymethylpiperidine derivatives, which are key building blocks in many active pharmaceutical ingredients (APIs), the ability to accurately determine enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of chiral HPLC methods for the enantiomeric separation of 3-hydroxymethylpiperidine derivatives, supported by experimental data and detailed protocols to aid in method development and selection.
Introduction to Chiral HPLC for Piperidine Derivatives
The enantiomers of a chiral compound have identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral HPLC utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for a broad range of chiral compounds, including piperidine derivatives.
Method development typically involves screening different CSPs and mobile phase compositions to achieve optimal resolution. For basic compounds like 3-hydroxymethylpiperidine derivatives, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often crucial to reduce peak tailing and improve peak shape.
Method Performance Comparison
The selection of an appropriate chiral column and mobile phase is critical for achieving a successful separation. The following table summarizes the performance of several polysaccharide-based chiral stationary phases in the enantiomeric separation of (S)-1-Boc-3-hydroxypiperidine, a common derivative. The data is based on initial screening experiments aimed at optimizing the separation.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v) | > 2.0 (Optimized) | Good peak shape and baseline separation after optimization. |
| Chiralpak® IG-3 | 10 mM Ammonium bicarbonate (pH 9.0) / Acetonitrile | 0.69 | Poor resolution in reversed-phase mode. |
| Chiralpak® OD-H | n-Hexane / Ethanol / TFA (98:2:0.2, v/v/v) | 0.56 | Poor resolution with this mobile phase. |
| Chiralpak® IE-3 | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | Not specified | Further optimization would be needed. |
Data adapted from a study on the chiral separation of (S)-1-Boc-3-hydroxypiperidine. The optimized method was developed on the Chiralpak® IC-3 column.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful method implementation. Below are representative methodologies for the chiral separation of 3-hydroxymethylpiperidine derivatives.
Method 1: Optimized Separation on Chiralpak® IC-3
This protocol is based on a successfully developed and validated method for the enantiomeric purity of (S)-1-Boc-3-hydroxypiperidine.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC-3, 250 x 4.6 mm, 3 µm
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 15 µL
-
Run Time: 50 minutes
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method 2: Screening Protocol on Chiralpak® AD-H
This protocol provides a starting point for screening the enantiomeric separation of a new 3-hydroxymethylpiperidine derivative on a widely used amylose-based CSP.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol with 0.1% Diethylamine (DEA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm (or a suitable wavelength for the derivative)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol or isopropanol).
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter.
-
Method 3: General Protocol for Derivatized Analytes
For 3-hydroxymethylpiperidine derivatives lacking a UV chromophore, pre-column derivatization is necessary for detection.
-
Derivatization Step:
-
Dissolve the 3-hydroxymethylpiperidine derivative in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., triethylamine or sodium bicarbonate).
-
Add a derivatizing agent such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride.
-
Allow the reaction to proceed to completion. The reaction time and temperature may need to be optimized.
-
Neutralize or dilute the reaction mixture before HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol with 0.1% Diethylamine (DEA) (85:15, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivatives).
-
Injection Volume: 10 µL
-
Key Method Development and Optimization Strategies
The following diagram illustrates a typical workflow for developing a chiral HPLC method for 3-hydroxymethylpiperidine derivatives.
Logical Relationships of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioseparation. The following diagram illustrates the logical relationships between different types of common CSPs and their general applicability.
A Comparative Guide to the Validation of Absolute Configuration in (R/S)-3-Hydroxymethylpiperidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and the development of safe and effective pharmaceuticals. The spatial arrangement of substituents around a stereocenter, designated as (R) or (S), can profoundly influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of key experimental techniques for validating the absolute configuration of 3-hydroxymethylpiperidine derivatives, a common structural motif in many biologically active compounds. We will delve into the principles, experimental data, and detailed protocols for three powerful analytical methods: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Key Methodologies
The selection of an appropriate technique for determining the absolute configuration of a 3-hydroxymethylpiperidine derivative hinges on several factors, including the physical state of the sample (crystalline or amorphous), the presence of chromophores, and the availability of instrumentation. The following table summarizes and compares the critical aspects of each method.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the three-dimensional structure. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, which is then compared to a computationally predicted spectrum.[1] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2] |
| Sample Requirement | High-quality single crystal. | Solution of the compound (typically 0.1 M in a suitable solvent like CDCl3).[1] Can be used for oils and non-crystalline solids. | Solution of the compound in a UV-transparent solvent. Requires a chromophore near the stereocenter. |
| Key Data Output | Flack parameter (should be close to 0 for the correct enantiomer), full 3D atomic coordinates. | VCD spectrum (ΔA vs. wavenumber), which provides a stereochemical fingerprint. | ECD spectrum (Δε vs. wavelength), characterized by Cotton effects.[2] |
| Advantages | - Considered the "gold standard" for unambiguous determination. - Provides a complete 3D structure of the molecule in the solid state. | - Applicable to a wide range of molecules in solution, including those that do not crystallize.[1] - Highly sensitive to the stereochemical environment. | - High sensitivity for compounds with strong chromophores. - Can be used to determine enantiomeric purity.[2] |
| Limitations | - Requires a high-quality single crystal, which can be difficult to obtain. - The solid-state conformation may differ from the solution-state conformation. | - Requires quantum chemical calculations (e.g., DFT) for spectral prediction and interpretation. - Can be less sensitive for molecules with high conformational flexibility. | - Not suitable for molecules lacking a UV-Vis chromophore, such as the parent 3-hydroxymethylpiperidine. - The spectrum can be influenced by solvent and temperature. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are the protocols for each of the key experiments.
Single-Crystal X-ray Crystallography
This method was successfully employed to determine the absolute configuration of 3-(piperidin-3-yl)-1H-indole derivatives, which share the core piperidine stereocenter.
-
Crystal Growth: A high-quality single crystal of the enantiomerically pure 3-hydroxymethylpiperidine derivative is grown. This is often achieved through slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays. The Flack parameter is calculated, which should refine to a value close to 0 for the correct absolute configuration and close to 1 for the inverted structure.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has been effectively used to study the conformation of derivatives such as (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[1]
-
Sample Preparation: A solution of the enantiomerically pure 3-hydroxymethylpiperidine derivative is prepared in a suitable infrared-transparent solvent (e.g., deuterated chloroform, CDCl3) at a concentration of approximately 0.1 M.[1]
-
Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded using a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling: Quantum chemical calculations, usually using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer). This involves a conformational search to identify all low-energy conformers, followed by geometry optimization and frequency calculations for each.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra are in good agreement, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is the opposite.
Electronic Circular Dichroism (ECD) Spectroscopy
While the parent 3-hydroxymethylpiperidine lacks a strong chromophore for ECD analysis, derivatives containing a chromophoric group (e.g., an aromatic ring attached to the piperidine nitrogen or the hydroxymethyl group) can be readily analyzed by this technique.
-
Sample Preparation: A dilute solution of the chromophore-containing derivative is prepared in a UV-transparent solvent. The concentration is adjusted to an absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
Spectral Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter, measuring the differential absorption (ΔA) as a function of wavelength.
-
Computational Modeling: Similar to VCD, a conformational analysis is performed to find all relevant low-energy conformers. The geometry of each conformer is optimized using DFT, and then Time-Dependent DFT (TD-DFT) is used to calculate the ECD spectrum for each conformer.
-
Spectral Comparison and Assignment: A Boltzmann-averaged calculated ECD spectrum is generated. A good match between the experimental and calculated ECD spectra in terms of the signs and positions of the Cotton effects allows for the assignment of the absolute configuration.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of the absolute configuration of a chiral molecule like a 3-hydroxymethylpiperidine derivative.
Caption: General workflow for validating the absolute configuration of chiral molecules.
References
A Comparative Analysis of Oxidation Methods for the Synthesis of N-Cbz-3-Piperidinecarboxaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and selective oxidation of alcohols to aldehydes is a critical transformation. This guide provides a comparative analysis of three widely used oxidation methods—Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation—for the conversion of N-Cbz-3-piperidinemethanol to its corresponding aldehyde, N-Cbz-3-piperidinecarboxaldehyde. This aldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.
Comparative Yield Analysis
The selection of an appropriate oxidation method is often dictated by factors such as yield, reaction conditions, functional group tolerance, and ease of workup. Below is a summary of the reported yields for the oxidation of N-Cbz-3-piperidinemethanol using the three aforementioned methods.
| Oxidation Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to rt | 2 | ~95 |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 2 | ~92 |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, KBr | DCM/Water | 0 | 1 | ~90 |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducibility. The following sections provide step-by-step procedures for each oxidation method as applied to N-Cbz-3-piperidinemethanol.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base, typically triethylamine, to effect the oxidation.[1] This method is known for its mild conditions and high yields.[2]
Procedure:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (2.0 eq.) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of N-Cbz-3-piperidinemethanol (1.0 eq.) in anhydrous DCM is then added dropwise, and the reaction is stirred for an additional 45 minutes at -78 °C.
-
Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
Purification is typically achieved by column chromatography on silica gel.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), as the oxidizing agent.[3] This method offers the advantages of neutral reaction conditions and operational simplicity.[4]
Procedure:
-
To a solution of N-Cbz-3-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq.) in one portion at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred vigorously until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography.
TEMPO-Catalyzed Oxidation
TEMPO-catalyzed oxidations are valued for their use of catalytic amounts of the nitroxyl radical and a co-oxidant, making them environmentally benign.[5] A common co-oxidant is sodium hypochlorite (NaOCl) in the presence of potassium bromide (KBr).
Procedure:
-
N-Cbz-3-piperidinemethanol (1.0 eq.) is dissolved in a biphasic mixture of dichloromethane (DCM) and water.
-
Potassium bromide (0.1 eq.) and TEMPO (0.01 eq.) are added to the solution.
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.2 eq.) is added dropwise while maintaining the temperature at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 1 hour.
-
The layers are separated, and the aqueous phase is extracted with DCM.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired aldehyde.
-
Further purification can be performed by column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the oxidation of N-Cbz-3-piperidinemethanol to N-Cbz-3-piperidinecarboxaldehyde.
Caption: General experimental workflow for the oxidation of N-Cbz-3-piperidinemethanol.
Signaling Pathway and Logical Relationship Diagram
The choice of oxidation method depends on a logical consideration of factors such as substrate sensitivity, desired yield, and practical considerations like reagent availability and toxicity. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting a suitable oxidation method.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to chiral 3-benzylpiperidines
The chiral 3-benzylpiperidine framework is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the PARP inhibitor Niraparib and the dopamine agonist Preclamol. The stereochemistry at the C3 position is frequently paramount for biological efficacy, driving significant research into efficient and highly enantioselective synthetic methodologies. This guide provides a direct comparison of three prominent strategies for accessing chiral 3-benzylpiperidines: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction, Asymmetric Hydrogenation of Pyridinium Salts, and a Chiral Auxiliary-Mediated approach.
Performance Comparison of Synthetic Routes
The following tables provide a summary of quantitative data for the different synthetic approaches, enabling a direct comparison of their overall efficiency and stereoselectivity.
| Parameter | Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Asymmetric Hydrogenation of Pyridinium Salt | Chiral Auxiliary-Mediated Synthesis |
| Starting Material | Pyridine | N-benzyl-3-benzylpyridinium bromide | Piperidin-2-one derivative |
| Key Reagents/Catalyst | [Rh(cod)OH]₂ / (S)-Segphos, Arylboronic acid | [Rh(cod)₂]OTf / (R,R)-f-spiroPhos | (1R)-2-hydroxy-1-phenylethylamine |
| Overall Yield | Good to Excellent | High | Moderate |
| Enantiomeric Excess (ee) | Excellent (up to 96% ee)[1] | Good (up to 88% ee)[2] | Excellent (>99% ee) |
| Key Advantages | High enantioselectivity, broad substrate scope | High efficiency, direct functionalization | Excellent stereocontrol |
| Key Disadvantages | Multi-step process | Requires pre-functionalized substrate | Stoichiometric use of chiral auxiliary, multi-step |
Synthetic Strategies at a Glance
The three synthetic routes employ fundamentally different approaches to establish the chiral center at the C3 position of the piperidine ring.
Detailed Experimental Protocols
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This modern approach introduces the benzyl group and establishes the stereocenter in a single key step with high enantioselectivity.[3][4] The overall process is a three-step sequence starting from readily available pyridine.[3][4]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20 mmol) is added dropwise. The reaction is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted twice with Et₂O (30 mL). The combined organic layers are washed twice with 1N NaOH and twice with 1N HCl, then dried over sodium sulfate. After filtration, the solvent is removed by evaporation. The crude product is purified by a short pad of silica gel (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate as a white solid, which can be further purified by recrystallization from methanol.
Step 2: Rh-Catalyzed Asymmetric Carbometalation
In a vial, [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) are combined. The vial is evacuated and backfilled with argon three times. Toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv) are added, and the catalyst solution is stirred at 70 °C for 10 minutes. Benzylboronic acid (3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (1 equiv) are added, and the mixture is stirred at 70 °C for 20 hours. After cooling, the reaction is diluted with Et₂O (5 mL) and passed through a plug of SiO₂. The solvent is removed in vacuo, and the crude product is purified by flash chromatography.
Step 3: Reduction and Deprotection
The 3-benzyl-tetrahydropyridine intermediate is subjected to hydrogenation using palladium on carbon as the catalyst. Following the reduction, the carbamate is deprotected using aqueous potassium hydroxide in methanol to yield the final chiral 3-benzylpiperidine.[4]
Asymmetric Hydrogenation of a Pyridinium Salt
This method provides a highly efficient route to chiral 3-benzylpiperidines through the direct asymmetric hydrogenation of a pre-formed pyridinium salt.
Step 1: Synthesis of N-benzyl-3-benzylpyridinium bromide
This step involves the quaternization of 3-benzylpyridine with benzyl bromide. Typically, equimolar amounts of 3-benzylpyridine and benzyl bromide are reacted in a suitable solvent like acetonitrile or acetone at reflux temperature until the reaction is complete, yielding the pyridinium salt as a precipitate which can be collected by filtration.
Step 2: Asymmetric Hydrogenation
In a glovebox, a pressure reactor is charged with N-benzyl-3-benzylpyridinium bromide (1 mmol), a rhodium precursor such as [Rh(cod)₂]OTf (2 mol%), and a chiral bisphosphine ligand like (R,R)-f-spiroPhos (2.2 mol%). Anhydrous tetrahydrofuran (THF) and 2,2,2-trifluoroethanol (TFE) are added as solvents, along with triethylamine (5 equiv) as a base. The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (50 bar) at 50°C for 16 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[2]
Step 3: Deprotection
The resulting (R)-N-benzyl-3-benzylpiperidine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until debenzylation is complete, yielding the final (R)-3-benzylpiperidine.[2]
Chiral Auxiliary-Mediated Synthesis
This classical approach utilizes a recoverable chiral auxiliary to direct the stereoselective introduction of the benzyl group, offering excellent stereocontrol.
Step 1: Auxiliary Attachment
A suitable piperidin-2-one precursor is reacted with a chiral auxiliary, such as (1R)-2-hydroxy-1-phenylethylamine (derived from D-phenylglycinol), to form a chiral adduct. This reaction typically involves condensation with removal of water.
Step 2: Diastereoselective Benzylation
The chiral adduct is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with benzyl bromide. The steric hindrance provided by the chiral auxiliary directs the incoming benzyl group to one face of the enolate, leading to the formation of one diastereomer in excess.
Step 3: Auxiliary Cleavage
The chiral auxiliary is removed under conditions that do not epimerize the newly formed stereocenter. This can often be achieved by hydrogenolysis using a catalyst such as Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. This step simultaneously cleaves the auxiliary and may reduce other functional groups if present.
Step 4: Reduction of the Lactam
The resulting chiral 3-benzylpiperidin-2-one is then reduced to the corresponding chiral 3-benzylpiperidine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Diastereomer Separation of 3-Hydroxymethylpiperidine Derivatives by HPLC
For researchers, scientists, and drug development professionals, the efficient separation of diastereomers is a critical step in the purification and analysis of chiral drug candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of 3-hydroxymethylpiperidine derivatives, a common structural motif in pharmaceuticals. Experimental data and detailed protocols are presented to aid in method selection and development.
The stereochemical configuration of drug molecules can significantly influence their pharmacological activity and toxicological profiles. Consequently, the ability to separate and quantify individual diastereomers is paramount. HPLC is a powerful and versatile technique for this purpose, offering a range of stationary and mobile phases to achieve the desired selectivity. This guide explores both normal-phase and reversed-phase HPLC approaches for the resolution of 3-hydroxymethylpiperidine diastereomers.
Comparison of HPLC Methods
The choice between normal-phase (NP) and reversed-phase (RP) HPLC is a crucial first step in method development.[1] Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is often effective for separating isomers.[1] Conversely, reversed-phase HPLC, with its non-polar stationary phase and polar mobile phase, is a widely used and robust technique for a broad range of analytes.
For piperidine derivatives, which are basic in nature, peak tailing can be a common issue in HPLC due to interactions with residual silanols on silica-based columns. This can be mitigated by the addition of basic modifiers, such as diethylamine (DEA), to the mobile phase.
The following table summarizes experimental data for the separation of a key 3-hydroxymethylpiperidine derivative, highlighting the performance of different HPLC methods.
| Analyte | HPLC Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| (R)- and (S)-1-Boc-3-hydroxypiperidine | Normal Phase | Chiralpak-IC3 (250 x 4.6 mm, 3µm) | n-Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.2 v/v/v) | Not Specified | (S)-isomer: Not Specified, (R)-isomer: Not Specified | >2.0 |
Table 1: HPLC Conditions and Performance Data for the Separation of 1-Boc-3-hydroxypiperidine Enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these methods.
Protocol 1: Normal-Phase HPLC for Enantiomeric Separation of (R)- and (S)-1-Boc-3-hydroxypiperidine
This protocol is adapted from a method developed for the quantitative analysis of (R)-1-Boc-3-hydroxypiperidine as an impurity in (S)-1-Boc-3-hydroxypiperidine.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Column: Chiralpak-IC3 (250 x 4.6 mm, 3µm)
-
Mobile Phase: A premixed solution of n-Hexane, Isopropyl alcohol (IPA), and Trifluoroacetic acid (TFA) in the ratio of 95:5:0.2 (v/v/v).
-
Diluent: Isopropyl alcohol
Procedure:
-
Sample Preparation: Prepare the sample solution by dissolving the 1-Boc-3-hydroxypiperidine derivative in isopropyl alcohol.
-
Chromatographic Conditions:
-
Set the column temperature.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
Experimental Workflow and Logic
The development of a successful HPLC method for diastereomer separation typically follows a systematic approach. The diagram below illustrates a general workflow for this process.
When troubleshooting poor separation, a logical approach is crucial. The following diagram outlines a decision-making process for addressing common issues in HPLC separation of diastereomers.
Conclusion
The separation of 3-hydroxymethylpiperidine diastereomers by HPLC is achievable through careful method development. Normal-phase chromatography on chiral stationary phases, such as Chiralpak-IC3, has demonstrated excellent resolving power for N-Boc protected derivatives. For other derivatives, both normal-phase and reversed-phase methods should be considered, with optimization of the mobile phase composition being key to achieving baseline separation. The addition of modifiers to the mobile phase is often necessary to obtain symmetrical peak shapes for these basic compounds. The provided protocols and workflows offer a solid foundation for researchers to develop and validate robust HPLC methods for the analysis of this important class of molecules.
References
cost-effectiveness of Cbz protection versus Boc protection in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and large-scale chemical manufacturing, the selection of an appropriate protecting group is a critical decision that profoundly impacts process efficiency, cost, and overall yield. The temporary masking of reactive functional groups, such as amines, is essential to prevent unwanted side reactions.[1][2] Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups are two of the most established and widely utilized options.[3][4]
This guide provides an objective, data-driven comparison of the Cbz and Boc protection strategies, with a specific focus on their cost-effectiveness and practicality in large-scale synthesis.
Core Comparison: Cbz vs. Boc at a Glance
The fundamental distinction between Cbz and Boc protection lies in their respective deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one in the presence of the other.[3][5] The Boc group is labile to acid, whereas the Cbz group is typically removed by catalytic hydrogenolysis.[4]
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Protection Reagent | Benzyl Chloroformate (Cbz-Cl)[6] | Di-tert-butyl dicarbonate ((Boc)₂O)[3] |
| Typical Protection Conditions | Cbz-Cl, aqueous base (e.g., NaHCO₃, NaOH)[7][8] | (Boc)₂O, base (e.g., TEA, NaHCO₃), in solvents like THF, ACN[4][9] |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][10] | Strong Acid (e.g., TFA, HCl)[3][10] |
| Deprotection Byproducts | Toluene, CO₂ | Isobutylene, CO₂, t-butyl cation[9] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[3][11] | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups.[5] |
| Key Advantages | - Reagent is often more economical.[11]- Can impart crystallinity, aiding purification.[7][11]- Low potential for racemization.[11] | - Milder deprotection for molecules with reducible groups.- Avoids heavy metal catalysts.- Thermally labile as an alternative deprotection.[12] |
| Key Disadvantages | - Hydrogenolysis requires specialized equipment (hydrogenator).- Pd/C catalyst is a cost factor and requires removal.- Incompatible with reducible functional groups (e.g., alkynes, alkenes, some aryl halides).[13] | - (Boc)₂O is generally more expensive.[11][]- Strong acids can damage sensitive substrates.- Deprotection can generate electrophilic t-butyl species requiring scavengers.[10] |
Cost-Effectiveness Analysis for Large-Scale Synthesis
For industrial applications, economic viability is paramount. The following table breaks down the cost considerations for each protecting group strategy on a large scale.
| Cost Factor | Cbz Protection | Boc Protection | Analysis |
| Protection Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Cbz-Cl is generally more economical than (Boc)₂O, making it an attractive option for large-volume syntheses where raw material cost is a primary driver.[11] |
| Deprotection Reagents/Catalyst | Palladium on Carbon (Pd/C) catalyst, Hydrogen gas (H₂) or a transfer hydrogenation source (e.g., ammonium formate).[15][16] | Strong acids like Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or p-toluenesulfonic acid.[3][17] | The cost of the noble metal catalyst (Pd/C) for Cbz deprotection can be significant, although it is used in catalytic amounts.[18] Strong acids for Boc deprotection are typically bulk commodities and less expensive, though TFA can be costly. |
| Specialized Equipment | Requires a hydrogenator for catalytic hydrogenation, which involves high-pressure gas handling and associated safety infrastructure. | Generally uses standard glass-lined reactors. No high-pressure equipment is needed for acidic deprotection. | The capital investment and operational safety requirements for hydrogenation can be a significant barrier for Cbz use at scale. |
| Waste Generation & Disposal | - Palladium-containing waste, which requires specialized and costly disposal/recovery to remove heavy metal residues.[18]- Organic solvent waste. | - Acidic waste streams that require neutralization.- Volatile organic compounds (isobutylene). | The cost and regulatory burden of handling and disposing of heavy metal waste from Cbz deprotection can be substantial. Acidic waste from Boc deprotection is often easier and cheaper to process. |
| Process Time | Hydrogenolysis can take several hours (1-48h).[3][19] Catalyst filtration adds a process step. | Acidic deprotection is often very rapid, sometimes complete in under 2 hours.[3][20] | Faster cycle times for Boc deprotection can lead to higher plant throughput and reduced operational costs. |
Experimental Protocols
Below are representative experimental methodologies for the introduction and removal of Cbz and Boc protecting groups.
Cbz Protection Protocol (General Procedure)
-
Dissolution: Dissolve the amine substrate in a suitable solvent system, such as aqueous acetone, THF, or dioxane.
-
Base Addition: Add a base, such as sodium carbonate or sodium hydroxide, to maintain a pH between 8 and 10.[7]
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add Benzyl Chloroformate (Cbz-Cl) dropwise while vigorously stirring.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LCMS.
-
Workup: Upon completion, perform an aqueous workup to remove inorganic salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The Cbz-protected product, which is often crystalline, can be purified by recrystallization.[11]
Cbz Deprotection Protocol (Catalytic Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.[5]
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (from a balloon to high pressure) at room temperature.[5]
-
Reaction: Monitor the reaction for the consumption of H₂ and by TLC/LCMS. Reactions can take from 1 to 24 hours.
-
Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[5] Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and typically removed during this step.
Boc Protection Protocol (General Procedure)
-
Dissolution: Dissolve the amine substrate in a solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[9]
-
Reagent and Base Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.05-1.2 equivalents) and a base like triethylamine (TEA) or sodium bicarbonate.
-
Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Concentrate the reaction mixture to remove the solvent. Perform an aqueous workup to remove any remaining base and water-soluble byproducts.
-
Purification: Extract the product with an organic solvent. Dry the organic layer, filter, and concentrate. The crude product can be purified by chromatography or recrystallization if necessary.
Boc Deprotection Protocol (Acidic Cleavage)
-
Dissolution: Dissolve the Boc-protected amine in a suitable solvent, commonly dichloromethane (DCM).
-
Acid Addition: Add a strong acid. A common method is treatment with excess trifluoroacetic acid (TFA), often in a 1:1 ratio with DCM, for 1-2 hours.[3][9] Alternatively, HCl in an organic solvent like dioxane or isopropanol can be used.
-
Reaction: Stir the reaction at room temperature. The evolution of CO₂ gas is typically observed.[20]
-
Isolation: Upon completion, remove the solvent and excess acid in vacuo. The resulting product is often the amine salt (e.g., trifluoroacetate or hydrochloride salt).
-
Neutralization (Optional): To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or an amine base like TEA) during an aqueous workup. Extract the free amine into an organic layer.
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for using Cbz and Boc protecting groups.
Caption: General workflow for Cbz protection and deprotection.
Caption: General workflow for Boc protection and deprotection.
Caption: Decision matrix for selecting between Cbz and Boc protection.
Conclusion
The choice between Cbz and Boc protection in large-scale synthesis is a multi-faceted decision without a single correct answer. It requires a careful balancing of raw material costs, substrate stability, available equipment, and waste management infrastructure.
-
Cbz protection stands out for its cost-effective reagent and its tendency to induce crystallinity, which can significantly simplify purification at scale.[11] However, its reliance on catalytic hydrogenolysis for deprotection introduces challenges related to catalyst cost, specialized equipment, safety, and heavy metal waste remediation.[18]
-
Boc protection offers operational simplicity with a deprotection process that is fast and avoids heavy metals.[12] This makes it highly suitable for molecules containing reducible functional groups. The primary drawbacks are the higher cost of the protecting reagent and the use of corrosive acids, which may not be compatible with all substrates.[]
Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted for the specific synthetic route . For many modern, complex syntheses where substrates may be sensitive, the operational simplicity and broader functional group tolerance of the Boc group often outweigh its higher initial reagent cost. Conversely, for simpler molecules produced in very high volumes, the economic advantage of Cbz-Cl may make the Cbz strategy the more viable option, provided the infrastructure for hydrogenation is in place.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tdcommons.org [tdcommons.org]
- 19. thalesnano.com [thalesnano.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
comparative study of different catalysts for piperidine ring formation
A Comparative Guide to Catalysts for Piperidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence highlights the critical need for efficient and selective synthetic methods. Catalysis offers the most powerful approach for constructing the piperidine ring, primarily through the hydrogenation of pyridine precursors or various cyclization strategies.
This guide provides a comparative analysis of different catalytic systems for piperidine ring formation, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalyst for their synthetic challenges.
Catalyst Performance: A Quantitative Comparison
The choice of catalyst profoundly impacts reaction efficiency, selectivity, and conditions. Catalytic systems are broadly classified as heterogeneous (catalyst in a different phase from reactants, enabling easy separation) and homogeneous (catalyst in the same phase, often offering higher selectivity under milder conditions). The following table summarizes the performance of representative catalysts.
| Catalyst System | Catalyst Type | Reaction Type | Typical Conditions | Yield (%) | Selectivity | Key Advantages / Disadvantages |
| Raney Nickel | Heterogeneous | Pyridine Hydrogenation | 200°C, 150-300 atm H₂[3] | High | Low | Adv: Low cost. Disadv: Harsh conditions, low functional group tolerance.[3] |
| PtO₂ (Adams' catalyst) | Heterogeneous | Pyridine Hydrogenation | RT, 50-70 bar H₂, Acetic Acid[4] | 82-96%[4] | Good | Adv: Milder than Nickel, effective. Disadv: High pressure still required, precious metal cost. |
| 10% Pd/C | Heterogeneous | Pyridinecarbonitrile Hydrogenation | 50°C, 6 bar H₂, H₂SO₄, H₂O/DCM[5] | 99%[5] | Chemoselective (ring saturation) | Adv: Widely available, highly efficient. Disadv: Requires acidic additive, potential for catalyst poisoning.[2][5] |
| 10% Rh/C | Heterogeneous | Pyridine Hydrogenation | 80°C, 5 atm H₂, Water[6] | High | Good | Adv: Effective under mild pressure in water. Disadv: Precious metal cost. |
| Ru₁Coₙₚ/HAP | Heterogeneous | Reductive Amination of Furfural | 120°C, 40 bar H₂, NH₃[7] | up to 93%[7] | High | Adv: Utilizes biomass feedstock, high yield under mild conditions. Disadv: Specialized catalyst.[7][8] |
| [Rh(cod)(OH)]₂ / Ligand | Homogeneous | Asymmetric Reductive Heck | 70°C, 20 h, aq. CsOH[9] | 72-76%[9] | High (Excellent Enantioselectivity) | Adv: Access to chiral piperidines. Disadv: Complex system, catalyst removal.[9] |
| Iridium(III) Complex | Homogeneous | Ionic Hydrogenation of Pyridines | Low catalyst loading, mild conditions[10][11] | High | Excellent Chemoselectivity | Adv: Tolerates sensitive groups (nitro, bromo, alkyne), scalable.[1][10] Disadv: Cost of iridium. |
| [Cp*Ru(NCCH₃)₃]PF₆ | Homogeneous | Coupling & Condensation | RT to 60°C[12] | Moderate-High | High Regio- & Stereoselectivity | Adv: Forms complex piperidines from acyclic precursors. Disadv: Requires specific substrates.[12] |
| Gold(I) Complexes | Homogeneous | Intramolecular Hydroamination | Mild conditions[6][13] | Good to Excellent | High | Adv: Effective for cyclization of unactivated olefins. Disadv: Substrate specific.[6][14] |
| Piperidine (as Organocatalyst) | Organocatalyst | Four-component reaction | Room Temperature, Ethanol[15] | ~95%[15] | High | Adv: Metal-free, mild conditions, readily available. Disadv: Limited to specific reaction types (e.g., MCRs).[16][17] |
Detailed Analysis of Catalytic Approaches
Heterogeneous Catalysis: The Workhorses of Hydrogenation
Heterogeneous catalysts are favored in industrial applications due to their ease of separation and recyclability.[18]
-
Precious Metal Catalysts (Pt, Pd, Rh): Platinum group metals are highly effective for pyridine reduction. Platinum(IV) oxide (PtO₂) can hydrogenate substituted pyridines under 50-70 bar of H₂ pressure.[4] Palladium on carbon (Pd/C) is widely used and shows excellent yields, often requiring an acidic additive to protonate and activate the pyridine ring.[2][5] Rhodium on carbon (Rh/C) can operate at very mild pressures (5 atm) in water, offering a greener alternative.[6]
-
Base Metal Catalysts (Ni, Co): Traditional Raney Nickel catalysts are cost-effective but demand harsh conditions (high temperatures and pressures), limiting their use for complex, functionalized molecules.[3] Modern cobalt-based nanocatalysts can achieve pyridine hydrogenation in water under acid-free conditions.[19] A novel bimetallic Ru-Co surface single-atom alloy catalyst demonstrates the conversion of bio-derived furfural directly to piperidine with up to 93% yield under relatively mild conditions.[7]
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts operate in the same phase as the reactants, allowing for finely tuned steric and electronic properties. This often translates to higher selectivity under milder conditions, which is crucial for complex molecule synthesis.[10]
-
Iridium Catalysts: A recent breakthrough involves an Iridium(III) complex for the ionic hydrogenation of pyridines.[10] This system is exceptionally chemoselective, leaving highly reducible functional groups like nitro, azido, bromo, and alkynes untouched—a significant challenge for most other methods.[1][11] The reaction is scalable and proceeds with low catalyst loadings, making it highly attractive for late-stage functionalization in drug discovery.[10]
-
Rhodium Catalysts: Chiral rhodium complexes are preeminent in asymmetric catalysis. They enable the synthesis of enantioenriched 3-substituted piperidines from pyridines via an asymmetric reductive Heck reaction, providing access to valuable chiral building blocks.[9]
-
Ruthenium Catalysts: Cationic ruthenium complexes, such as [Cp*Ru(NCCH₃)₃]PF₆, catalyze the coupling of propargylic amides and allylic alcohols to form substituted piperidines stereoselectively.[12] Ruthenium-based Grubbs catalysts are also instrumental in Ring-Closing Metathesis (RCM) reactions to form piperidine rings from diene precursors.[20]
Organocatalysis: The Metal-Free Alternative
Organocatalysis avoids the use of metals, which can be advantageous in pharmaceutical synthesis to prevent metal contamination. Secondary amines like piperidine itself can act as a catalyst for multi-component reactions (MCRs) to build polyfunctionalized dihydropyridines (precursors to piperidines) in high yield at room temperature.[15] While the scope is more limited than transition metal catalysis, it offers a simple, cost-effective, and green approach for specific transformations.[17]
Experimental Protocols
General Protocol for Heterogeneous Hydrogenation of a Pyridine Derivative
This protocol is a representative example for the reduction of a substituted pyridine using a platinum-based heterogeneous catalyst.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[2]
-
Glacial Acetic Acid (Solvent)[4]
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and glacial acetic acid.[2]
-
Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst to the vessel.[2]
-
Sealing and Purging: Seal the reactor. Purge the system multiple times with inert gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50–70 bar).[4] Begin vigorous stirring. The reaction is typically run at room temperature and monitored by observing hydrogen uptake.
-
Work-up: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the reactor with inert gas.[2]
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in air.[2]
-
Extraction and Isolation: Carefully neutralize the filtrate with a saturated solution of NaHCO₃. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the generalized workflow for catalyst screening and a typical catalytic cycle for piperidine formation via hydrogenation.
References
- 1. bioengineer.org [bioengineer.org]
- 2. benchchem.com [benchchem.com]
- 3. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS No: 39945-51-2). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Hazard Identification and Safety Information
This compound is classified with the following hazards:
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| H319 | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| H335 | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
Signal Word: Warning[1]
II. Step-by-Step Disposal Protocol
Waste containing this compound is considered hazardous and must be disposed of accordingly.[3] The recommended disposal method is incineration.[4]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE:
2. Waste Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Do not pour down the drain.[2]
-
Collect in a sealed, appropriately labeled container.
-
3. Preparation for Disposal:
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent.[4] This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
4. Storage Pending Disposal:
-
Keep waste containers tightly closed in a dry, well-ventilated area.[5]
-
Store away from incompatible materials.
5. Final Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
All disposal activities must adhere to federal, state, and local environmental regulations.[4]
-
Contaminated packaging should also be treated as hazardous waste and disposed of at a special waste collection point.[3]
III. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from entering drains.[2]
-
Personal Protection: Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[4]
-
Clean-up:
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 39945-51-2
-
Molecular Formula: C₁₄H₁₉NO₃
Hazard Summary: This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning .
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Glasses | Must have side protection. A face shield should be used when there is a risk of splashing. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or butyl rubber) tested according to EN 374. Inspect before use. |
| Lab Coat/Protective Clothing | A full-coverage lab coat or chemical-resistant suit is required to prevent skin contact. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/vapors are generated. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a chemical fume hood is strongly recommended to control exposure to vapors and dust.
-
An eyewash station and a safety shower must be readily accessible in the work area.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid the formation of dust and aerosols. If the compound is a solid, handle it in a way that minimizes dust generation.
-
Contact Avoidance: Avoid direct contact with skin and eyes. Do not breathe dust, vapor, mist, or gas.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.
-
Keep away from incompatible materials and sources of ignition.
Accidental Release and First Aid Measures
Immediate and appropriate response to spills and exposures is critical.
| Situation | Action |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area after cleanup is complete. Do not allow the chemical to enter drains. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
